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Foundational

1H NMR and 13C NMR chemical shifts of 5-chloro-3-iodo-1-methyl-1H-pyrazole

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 5-chloro-3-iodo-1-methyl-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 5-chloro-3-iodo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Halogenated Pyrazoles and NMR Spectroscopy

Halogenated pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Their utility as versatile synthetic intermediates in cross-coupling reactions further enhances their importance in the synthesis of complex molecules.[1] The precise structural characterization of these molecules is paramount, and NMR spectroscopy stands as the most powerful and definitive method for this purpose.

This guide focuses on the structural analysis of 5-chloro-3-iodo-1-methyl-1H-pyrazole. The strategic placement of chloro and iodo substituents on the pyrazole ring creates a unique electronic environment, which is reflected in the chemical shifts of the ring's proton and carbon atoms. Understanding these NMR characteristics is crucial for confirming the identity and purity of the compound and for tracking its transformations in subsequent chemical reactions.

Synthesis of 5-chloro-3-iodo-1-methyl-1H-pyrazole: A Representative Pathway

While a specific synthesis for 5-chloro-3-iodo-1-methyl-1H-pyrazole is not detailed in the provided search results, a plausible synthetic route can be devised based on established methods for the halogenation of pyrazoles. A common approach involves the Vilsmeier-Haack reaction followed by halogenation.[2]

A potential synthetic workflow is outlined below:

A 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one B Vilsmeier-Haack Reaction (POCl3, DMF) A->B Reagents C 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde B->C Intermediate D Oxidation (e.g., KMnO4) C->D Process E 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid D->E Intermediate F Iodination (e.g., I2, HIO3) E->F Process G 5-chloro-3-iodo-1-methyl-1H-pyrazole F->G Final Product

Caption: A plausible synthetic workflow for 5-chloro-3-iodo-1-methyl-1H-pyrazole.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, a standardized experimental protocol is essential. The following steps provide a robust methodology for acquiring 1H and 13C NMR spectra of 5-chloro-3-iodo-1-methyl-1H-pyrazole.

3.1. Sample Preparation

  • Compound Purity: Ensure the sample is of high purity (≥95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for similar compounds.[1][3]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.[1]

3.2. NMR Spectrometer and Parameters

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.[1][4]

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Predicted 1H and 13C NMR Spectral Data

The following tables present the predicted chemical shifts for 5-chloro-3-iodo-1-methyl-1H-pyrazole based on the analysis of structurally related compounds.[1][3][5]

Table 1: Predicted 1H NMR Chemical Shifts in CDCl3

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-46.0 - 6.5Singlet
N-CH33.7 - 4.0Singlet

Table 2: Predicted 13C NMR Chemical Shifts in CDCl3

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-385 - 95
C-4105 - 115
C-5140 - 150
N-CH335 - 40

Spectral Interpretation and Rationale

The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyrazole ring.

mol C-5 (Cl) N-1 (CH3) N-2 C-3 (I) C-4 (H) substituents Substituent Effects: - Cl (C-5): Electron-withdrawing, deshields C-5 - I (C-3): Heavy atom effect, shields C-3 - CH3 (N-1): Electron-donating, shields adjacent nuclei

Caption: Molecular structure and key substituent effects on NMR chemical shifts.

5.1. 1H NMR Spectrum Analysis

  • H-4 Proton: The single proton on the pyrazole ring, H-4, is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the adjacent chloro and iodo substituents. In related 1-methyl-5-chloropyrazoles, the H-4 proton resonates in the range of 5-7 ppm.[3] The presence of the iodo group at C-3 is expected to have a minor shielding effect compared to less electronegative substituents.

  • N-CH3 Protons: The methyl group attached to the N-1 nitrogen will appear as a singlet. Its chemical shift is anticipated to be in the range of 3.7-4.0 ppm, which is consistent with N-methyl groups in similar pyrazole systems.[1]

5.2. 13C NMR Spectrum Analysis

  • C-3 Carbon: The carbon atom bearing the iodine (C-3) is expected to be significantly shielded due to the "heavy atom effect," where the large electron cloud of the iodine atom induces an upfield shift. This would place its resonance at a lower chemical shift compared to an unsubstituted C-3 carbon.

  • C-4 Carbon: The C-4 carbon, bonded to the only proton on the ring, will likely resonate in the mid-range of the aromatic region for the pyrazole core.

  • C-5 Carbon: The C-5 carbon, attached to the electronegative chlorine atom, will be deshielded and is therefore expected to have the most downfield chemical shift among the ring carbons.

  • N-CH3 Carbon: The carbon of the N-methyl group will appear in the aliphatic region of the spectrum, with a chemical shift typical for methyl groups attached to a nitrogen atom within a heteroaromatic ring.[1]

Conclusion

This technical guide provides a comprehensive overview of the anticipated 1H and 13C NMR spectral characteristics of 5-chloro-3-iodo-1-methyl-1H-pyrazole. By leveraging data from closely related analogs and fundamental NMR principles, we have presented a detailed prediction of the chemical shifts and a rationale for their interpretation. The outlined synthetic strategy and experimental protocols further equip researchers with the necessary information to synthesize and characterize this and similar halogenated pyrazole derivatives. This guide serves as a valuable resource for scientists in the field of drug discovery and development, aiding in the unambiguous structural elucidation of novel heterocyclic compounds.

References

  • Vilkauskaitė, G., Eller, G. A., Šačkus, A., & Holzer, W. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620. [Link][1][5]

  • Afanasyev, V. V., et al. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Molecules, 27(9), 2976. [Link][3][6]

  • Elguero, J., et al. (1976). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 8(10), 536-538. [Link][7]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]

  • Kaur, H., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link][8]

  • Al-Soud, Y. A., et al. (2013). Synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(8), 9040-9057. [Link][2]

  • Sapariya, N. B., et al. (2017). Supplementary Information: A novel one-pot, three-component synthesis of pyrazolo[3,4-b]quinolines and their biological evaluation. New Journal of Chemistry, 41(19), 10985-10994. [Link]

  • Wang, X., et al. (2019). Development of Cyanopyrazoles as Building Blocks to Fungicide Fluxapyroxad and Analogues. The Journal of Organic Chemistry, 84(10), 6236-6245. [Link]

  • Zhang, H., et al. (2005). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Chinese Journal of Organic Chemistry, 25(12), 1563-1566. [Link][9]

  • Reddy, C. S., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2891. [Link]

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Exploratory

Comprehensive Physicochemical Profiling and Synthesis of 5-Chloro-3-iodo-1-methyl-1H-pyrazole: A Critical Intermediate in Macrocyclic Kinase Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Process Optimization Introduction and Strategic Rationale In the modern landscape of targeted onc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Process Optimization

Introduction and Strategic Rationale

In the modern landscape of targeted oncology, the design of macrocyclic kinase inhibitors relies heavily on highly functionalized, rigid heteroaromatic building blocks. One such critical intermediate is 5-chloro-3-iodo-1-methyl-1H-pyrazole (CAS: 2585063-96-1)[1].

From a strategic drug design perspective, this specific pyrazole derivative is an exceptionally valuable scaffold. The iodine atom at the C3 position serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings). Conversely, the chlorine atom at the C5 position is significantly less reactive toward oxidative addition, allowing for orthogonal, sequential functionalization without the need for complex protecting group strategies. Furthermore, the N1-methyl group locks the pyrazole ring out of its natural tautomeric equilibrium, ensuring absolute regiocontrol during downstream macrocyclization steps.

Molecular Identity & Physicochemical Properties

Understanding the physicochemical properties of this intermediate is essential for optimizing reaction conditions, predicting solubility, and designing chromatographic purification methods. The addition of heavy halogens (iodine and chlorine) significantly increases the lipophilicity and electron density of the pyrazole core.

Table 1: Physicochemical and Structural Data
PropertyValueCausality / Significance
Chemical Name 5-chloro-3-iodo-1-methyl-1H-pyrazoleStandard IUPAC nomenclature.
CAS Registry Number 2585063-96-1Unique identifier for regulatory/sourcing[1].
Molecular Formula C₄H₄ClIN₂Defines the atomic composition[1].
Molecular Weight 242.45 g/mol Critical for stoichiometric calculations[1].
Exact Mass 241.91 g/mol Used for high-resolution mass spectrometry validation.
Appearance Yellow Liquid (at 25 °C)Indicates high lipophilicity and low melting point[2].
Predicted LogP ~2.8 - 3.2Driven by the hydrophobic iodine and chlorine substituents.
SMILES Cn1nc(I)cc1ClStructural representation for cheminformatics.

Synthetic Methodology & Reaction Kinetics

The synthesis of 5-chloro-3-iodo-1-methyl-1H-pyrazole is achieved via the regioselective N-methylation of 5-chloro-3-iodo-1H-pyrazole. As an Application Scientist, it is crucial to understand the causality behind the reagent selection in this protocol.

Potassium carbonate ( K2​CO3​ ) is utilized as a mild inorganic base. It is basic enough to deprotonate the pyrazole N-H (pKa ~14) but not strong enough to induce unwanted side reactions (such as nucleophilic aromatic substitution of the halogens). Dimethylformamide (DMF) is chosen as the polar aprotic solvent because it poorly solvates the nucleophilic pyrazolide anion, thereby dramatically accelerating the SN​2 attack on the electrophilic methyl iodide ( MeI )[2].

Step-by-Step N-Methylation Protocol

The following self-validating protocol yields the target compound with high efficiency[2]:

  • Preparation: To a reaction vessel, add 5-chloro-3-iodo-1H-pyrazole (100 mg, 0.440 mmol) and K2​CO3​ (121 mg, 0.880 mmol).

  • Solvation: Suspend the mixture in anhydrous DMF (8 mL) under an inert nitrogen atmosphere to prevent moisture-induced side reactions.

  • Electrophile Addition: Dropwise add methyl iodide (0.03 mL, 0.5 mmol) to the mixture at 25 °C. Note: A slight stoichiometric excess of MeI drives the reaction to completion.

  • Reaction Kinetics: Stir the mixture at room temperature for exactly 30 minutes[2]. The rapid kinetics are driven by the high nucleophilicity of the deprotonated pyrazole in DMF.

  • Quenching & Workup: Quench the reaction mixture by pouring it into ice water. This precipitates the organic components and hydrolyzes any unreacted MeI.

  • Extraction: Extract the aqueous layer twice with Ethyl Acetate (EA). The highly lipophilic product partitions entirely into the organic phase.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Yield: The process typically yields 5-chloro-3-iodo-1-methyl-1H-pyrazole as a yellow liquid (100 mg, ~94% yield)[2].

Synthesis SM 5-chloro-3-iodo-1H-pyrazole (100 mg, 0.440 mmol) Reaction N-Methylation 25 °C, 30 min SM->Reaction Reagents Methyl Iodide (0.5 mmol) K2CO3 (0.880 mmol) DMF (8 mL) Reagents->Reaction Workup Aqueous Quench EtOAc Extraction Na2SO4 Drying Reaction->Workup Product 5-chloro-3-iodo-1-methyl-1H-pyrazole (100 mg, 94% Yield) Workup->Product LC/MS: m/z 243 [M+H]+

Fig 1. Regioselective N-methylation workflow of 5-chloro-3-iodo-1H-pyrazole.

Analytical Characterization (Self-Validating System)

To ensure the trustworthiness of the synthesis, the protocol must be validated analytically. Liquid Chromatography-Mass Spectrometry (LC/MS) using Electrospray Ionization (ESI) is the gold standard here.

  • Validation Checkpoint: The reaction's success is confirmed by the disappearance of the starting material mass and the appearance of the product peak at LC/MS (ESI) m/z: 243 [M+H]⁺ [2].

  • Regioisomer Separation: Because 1H-pyrazoles can tautomerize, trace amounts of the undesired regioisomer (where methylation occurs at the adjacent nitrogen) may form. If ultra-high purity is required for downstream active pharmaceutical ingredient (API) synthesis, the material can be further purified by flash chromatography or supercritical fluid chromatography (SFC)[2].

Application in Drug Discovery: ROS1/ALK Inhibitors

The primary application of 5-chloro-3-iodo-1-methyl-1H-pyrazole is as a foundational building block in the synthesis of heteroaromatic macrocyclic ethers. These complex molecules are engineered as highly potent, next-generation chemotherapeutic agents targeting ROS1 and ALK (Anaplastic Lymphoma Kinase) fusion proteins.

In non-small cell lung cancer (NSCLC) and other malignancies, chromosomal rearrangements lead to constitutively active ROS1 or ALK kinases. This aberrant kinase activity continuously drives downstream survival and proliferation pathways (such as PI3K/AKT and RAS/MAPK). By incorporating the rigid, electron-rich pyrazole core into a macrocyclic structure, drug developers can create inhibitors that perfectly occupy the ATP-binding pocket of these mutated kinases, overcoming resistance mechanisms that plague first-generation therapies.

Pathway Inhibitor Macrocyclic Ether Inhibitor (Pyrazole-Derived) Receptor ROS1 / ALK Fusion Kinases Inhibitor->Receptor Competitive ATP Binding Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Restores PI3K PI3K / AKT Pathway (Cell Survival) Receptor->PI3K Blocked MAPK RAS / MAPK Pathway (Proliferation) Receptor->MAPK Blocked STAT3 STAT3 Pathway (Gene Expression) Receptor->STAT3 Blocked TumorGrowth Tumor Progression PI3K->TumorGrowth MAPK->TumorGrowth STAT3->TumorGrowth

Fig 2. Downstream signaling disruption by ROS1/ALK inhibitors incorporating the pyrazole core.

References

  • Nuvalent, Inc. (Inventors: Horan, J. C., et al.)US11542278B1 - Heteroaromatic macrocyclic ether chemotherapeutic agents. United States Patent and Trademark Office.

Sources

Foundational

Step-by-Step Mechanism of Formation for 5-Chloro-3-iodo-1-methyl-1H-pyrazole: A Comprehensive Technical Guide

Strategic Rationale & Retrosynthetic Analysis The synthesis of highly functionalized pyrazoles, such as 5-chloro-3-iodo-1-methyl-1H-pyrazole, requires precise regiocontrol to avoid isomeric mixtures and over-halogenation...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Retrosynthetic Analysis

The synthesis of highly functionalized pyrazoles, such as 5-chloro-3-iodo-1-methyl-1H-pyrazole, requires precise regiocontrol to avoid isomeric mixtures and over-halogenation. Direct iodination of 5-chloro-1-methylpyrazole often suffers from poor regioselectivity. Instead, the optimal synthetic route leverages Directed ortho-Metalation (DoM) .

By utilizing 3-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide as the starting material, the N,N-dimethylsulfamoyl group serves a dual purpose: it protects the pyrazole nitrogen and acts as a powerful directing group to selectively guide lithiation to the adjacent C5 position[1]. Following electrophilic iodination and acid-mediated deprotection, a regioselective N-alkylation locks the pyrazole into the desired tautomeric form[2]. This highly controlled sequence is a validated standard in the development of macrocyclic kinase inhibitors[2].

Experimental Workflows and Mechanistic Causality

Phase 1: Directed Lithiation and Electrophilic Iodination

Objective: Regioselective installation of an iodine atom at the C5 position. Mechanistic Causality: The strongly electron-withdrawing N,N-dimethylsulfamoyl group acidifies the C5 proton. During lithiation, the oxygen atoms of the sulfonamide coordinate with the lithium cation, directing the base exclusively to C5[3]. Maintaining a temperature of -78 °C is critical; higher temperatures risk undesired lithium-halogen exchange at the C3-chlorine bond or nucleophilic attack on the sulfonamide directing group[4].

Protocol:

  • Preparation: Under a nitrogen atmosphere, dissolve 3-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.90 g, 9.06 mmol) in anhydrous THF (40 mL) and cool to -78 °C[4].

  • Lithiation: Add n-butyllithium (4.35 mL of a 2.5 M solution in hexanes, 10.9 mmol) dropwise[4].

    • In-Process Control: A thick precipitate will form, visually validating the generation of the C5-lithiated intermediate[4]. Stir for 30 minutes[4].

  • Iodination: Dropwise add a solution of N-iodosuccinimide (NIS) (2.24 g, 9.97 mmol) in THF (10 mL) at -78 °C[4].

  • Quench & Isolate: After 1 hour, warm to room temperature and quench with saturated aqueous NH₄Cl at 0 °C[4]. Extract with DCM (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate[4].

  • Purification: Purify via silica gel chromatography (30% EtOAc in petroleum ether) to yield 3-chloro-5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide as a white solid[4].

    • Validation: LC/MS (ESI) m/z = 336[M+H]⁺[4].

Phase 2: Sulfonamide Deprotection

Objective: Cleavage of the directing group to yield the free pyrazole core. Mechanistic Causality: While the sulfamoyl group is robust against strong bases like n-BuLi, it is highly susceptible to acid hydrolysis[3]. Trifluoroacetic acid (TFA) provides a clean cleavage without the risk of nucleophilic aromatic substitution that strong bases might induce.

Protocol:

  • Reaction: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (3.00 g, 8.94 mmol) in DCM (8 mL) and cool to 0 °C[4].

  • Cleavage: Add TFA (8.0 mL, 108 mmol) dropwise[4]. Stir the mixture for 1.5 hours, allowing it to gradually warm to room temperature[4].

  • Workup: Carefully quench with saturated aqueous NaHCO₃ to neutralize the acid[4]. Extract with EtOAc (2 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield 3-chloro-5-iodo-1H-pyrazole[4].

Phase 3: Regioselective N-Methylation

Objective: Final N-alkylation to lock the specific pyrazole regioisomer. Mechanistic Causality: 3-chloro-5-iodo-1H-pyrazole exists in tautomeric equilibrium with 5-chloro-3-iodo-1H-pyrazole. Deprotonation with K₂CO₃ yields a pyrazolide anion with two nucleophilic nitrogen atoms[5]. Alkylation preferentially occurs at the nitrogen adjacent to the chlorine atom. This is sterically driven: the van der Waals radius of chlorine (~1.75 Å) is significantly smaller than that of iodine (~1.98 Å), making the adjacent nitrogen less sterically hindered. Upon methylation at this favored nitrogen, the IUPAC numbering shifts (the alkylated nitrogen becomes N1, the chlorine-bearing carbon becomes C5, and the iodine-bearing carbon becomes C3), yielding the target 5-chloro-3-iodo-1-methyl-1H-pyrazole[2].

Protocol:

  • Deprotonation: To a mixture of 3-chloro-5-iodo-1H-pyrazole (100 mg, 0.440 mmol) and K₂CO₃ (121 mg, 0.880 mmol) in DMF (1 to 8 mL), add iodomethane (0.03 to 0.055 mL) at 25 °C[2],[5].

  • Alkylation: Stir at room temperature for 30 minutes[5]. The polar aprotic nature of DMF leaves the pyrazolide anion highly reactive, ensuring rapid Sₙ2 conversion.

  • Isolation: Quench with ice water, extract twice with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate[5].

  • Purification: The crude yellow liquid (100 mg, 94% yield) can be used as-is or purified by flash chromatography or supercritical fluid chromatography (SFC) to separate trace regioisomers[2].

    • Validation: LC/MS (ESI) m/z = 243 [M+H]⁺[2].

Quantitative Reaction Parameters

StepReaction TypeSubstrateReagents (Equivalents)SolventTemp (°C)TimeYield (%)
1 Lithiation & Iodination3-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamiden-BuLi (1.2 eq), NIS (1.1 eq)THF-78 to RT1.5 h89%[4]
2 Sulfonamide Deprotection3-chloro-5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamideTFA (12.1 eq)DCM0 to RT1.5 hQuant.[4]
3 Regioselective Alkylation3-chloro-5-iodo-1H-pyrazoleK₂CO₃ (2.0 eq), MeI (1.1 eq)DMF2530 min94%[2]

Mechanistic Visualizations

Synthesis SM 3-chloro-N,N-dimethyl- 1H-pyrazole-1-sulfonamide Int1 3-chloro-5-iodo-N,N-dimethyl- 1H-pyrazole-1-sulfonamide SM->Int1 Step 1: Lithiation & Iodination n-BuLi, NIS, THF, -78°C Int2 3-chloro-5-iodo-1H-pyrazole (Tautomeric Mixture) Int1->Int2 Step 2: Deprotection TFA, DCM, 0°C to RT Prod 5-chloro-3-iodo-1-methyl- 1H-pyrazole (Major Regioisomer) Int2->Prod Step 3: Alkylation (Favored) K2CO3, MeI, DMF, 25°C Minor 3-chloro-5-iodo-1-methyl- 1H-pyrazole (Minor Regioisomer) Int2->Minor Step 3: Alkylation (Disfavored) Steric Clash with Iodine

Figure 1: Step-by-step synthetic workflow and regioselective divergence.

Regioselectivity Anion Pyrazolide Anion Intermediate PathA Attack via N adjacent to Cl (van der Waals r = 1.75 Å) Anion->PathA PathB Attack via N adjacent to I (van der Waals r = 1.98 Å) Anion->PathB ResultA Low Steric Hindrance Major Product PathA->ResultA Kinetically Favored ResultB High Steric Hindrance Minor Product PathB->ResultB Kinetically Disfavored

Figure 2: Causal logic governing the regioselective N-methylation of the pyrazolide anion.

References

  • Nuvalent, Inc. (2023).Heteroaromatic macrocyclic ether chemotherapeutic agents (US Patent No. 11,542,278 B1). U.S.
  • E. I. du Pont de Nemours and Company (2007).Cyano anthranilamide insecticides (US Patent No. 7,247,647 B2). U.S.
  • E. I. du Pont de Nemours and Company (2014).Method for controlling particular insect pests by applying anthranilamide compounds (US Patent No. 8,697,734 B2). U.S.

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Exploratory

Thermal Stability and Melting Point Analysis of 5-Chloro-3-iodo-1-methyl-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary 5-Chloro-3-iodo-1-methyl-1H-pyrazole (CAS: 2585063-96-1) is a highly functionalized heterocyclic building block, prominently utilized in the synthesis of next-generation1 targeting ALK and ROS1 mutation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-3-iodo-1-methyl-1H-pyrazole (CAS: 2585063-96-1) is a highly functionalized heterocyclic building block, prominently utilized in the synthesis of next-generation1 targeting ALK and ROS1 mutations[1]. Unlike standard solid-state pharmaceutical intermediates, this compound presents as a1[1]. This physical state fundamentally shifts the analytical paradigm: standard capillary melting point apparatuses are rendered obsolete, necessitating advanced sub-ambient thermal profiling and rigorous thermogravimetric validation.

This whitepaper provides drug development professionals with a self-validating, causality-driven framework for analyzing the thermal properties of this critical intermediate.

Mechanistic Rationale for Thermal Behavior

The thermal stability of halogenated pyrazoles is governed by the weakest covalent linkage within the molecule. While the pyrazole core itself exhibits 2[2], the peripheral halogens dictate the degradation kinetics.

The3[3], making it significantly more labile than the adjacent C-Cl bond (~400 kJ/mol). Consequently, thermal degradation initiates strictly via the homolytic cleavage of the C-I bond. This releases iodine radicals ( I∙ ) before the pyrazole ring ultimately collapses at higher temperatures.

Pathway Molecule 5-chloro-3-iodo-1-methyl-1H-pyrazole Heat Heat Molecule->Heat Cleavage Homolytic C-I Cleavage (BDE ~280 kJ/mol) Heat->Cleavage Radicals I• Radical Pyrazole Radical Cleavage->Radicals Products I2 (g) + Polymerized Residue Radicals->Products

Fig 1: Thermal degradation pathway driven by C-I bond lability.

Experimental Methodologies: Self-Validating Protocols

To accurately profile a compound that is liquid at ambient conditions, orthogonal thermal analysis techniques must be employed. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Sub-Ambient Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point ( Tm​ ) and enthalpy of fusion ( ΔHf​ ) of the supercooled liquid.

  • Sample Encapsulation: Seal 3–5 mg of the liquid sample in a hermetic aluminum pan.

    • Causality: 5-chloro-3-iodo-1-methyl-1H-pyrazole is volatile. A hermetic seal prevents premature endothermic volatilization from masking the true melting endotherm, ensuring the heat flow strictly represents the solid-to-liquid phase transition.

  • Cryogenic Quenching: Ramp the temperature down to -80°C at 20°C/min using a Liquid Nitrogen Pump (LN2).

    • Causality: Rapid cooling bypasses premature nucleation, forcing the liquid into a fully frozen, glassy state to establish a clean baseline.

  • Isothermal Equilibration: Hold at -80°C for 5 minutes.

    • Causality: Erases the thermal history of the sample and stabilizes the heat flow sensors prior to the heating ramp.

  • Controlled Heating: Heat from -80°C to 50°C at a rate of 10°C/min.

    • Causality: A 10°C/min ramp provides the optimal thermodynamic balance. Slower rates may lead to cold crystallization artifacts, while faster rates induce thermal lag across the sample pan, artificially broadening the melting peak.

  • System Validation Check: Immediately run a second identical cooling/heating cycle.

    • Validation: If the second cycle's Tm​ perfectly overlays the first, the protocol is validated, confirming that no thermal degradation or irreversible polymerization occurred during the initial melt.

Protocol B: Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

Objective: Determine the decomposition temperature ( Td​ ) and validate the deiodination mechanism.

  • Purge & Baseline: Load 10 mg of sample into a platinum crucible. Purge the furnace with high-purity N2​ at 50 mL/min for 15 minutes.

    • Causality: An inert atmosphere prevents oxidative degradation, ensuring that the measured mass loss is purely a function of intrinsic thermal decomposition.

  • Thermal Ramp: Heat from 25°C to 600°C at 10°C/min.

  • Evolved Gas Analysis (EGA): Continuously monitor the MS for m/z 127 ( I+ ) and m/z 254 ( I2+​ ).

    • Causality: Monitoring specific mass-to-charge ratios provides real-time orthogonal validation that the initial mass loss event corresponds specifically to the predicted C-I bond cleavage.

  • System Validation Check: Calculate the percentage of initial mass lost during the first derivative peak.

    • Validation: The protocol is self-validated if the initial mass loss precisely matches the theoretical mass percentage of iodine in the molecule (approx. 52.3%), confirming the mechanistic hypothesis.

Workflow cluster_DSC Sub-Ambient DSC Protocol cluster_TGA TGA-MS Protocol Sample 5-chloro-3-iodo-1-methyl-1H-pyrazole (Liquid at 25°C) Cool Cryogenic Cooling (LN2 to -80°C) Sample->Cool Purge Inert N2 Purge (50 mL/min) Sample->Purge Equilibrate Isothermal Hold (5 min at -80°C) Cool->Equilibrate Heat Controlled Heating (10°C/min to 50°C) Equilibrate->Heat Measure Determine Tm & ΔHf Heat->Measure Ramp Thermal Ramp (10°C/min to 600°C) Purge->Ramp Detect MS Detection (m/z 127 for I•) Ramp->Detect Analyze Determine Td & Kinetics Detect->Analyze

Fig 2: Orthogonal thermal analysis workflow for liquid pyrazole intermediates.

Data Presentation

The following tables summarize the structural properties and the expected quantitative thermal metrics derived from the protocols above.

Table 1: Physicochemical & Structural Data

ParameterValue / Description
Chemical Name 5-chloro-3-iodo-1-methyl-1H-pyrazole
CAS Registry Number 4[4]
Molecular Formula C4​H4​ClIN2​
Molecular Weight 242.44 g/mol
Physical State (25°C) Yellow Liquid
Weakest Bond (BDE) C-I (~280 kJ/mol)

Table 2: Thermal Analysis Parameters & Validation Metrics

Analytical MetricExpected Range / TargetAnalytical TechniqueValidation Criterion
Melting Point ( Tm​ ) < 20°C (Sub-ambient)DSC2nd cycle Tm​ matches 1st cycle
Glass Transition ( Tg​ ) -60°C to -40°CDSCDistinct step-change in baseline
Decomposition Onset ( Td​ ) > 180°CTGAInitial mass loss begins
Primary Mass Loss ~52.3%TGAMatches theoretical Iodine mass %
Evolved Gas Identity m/z 127 & 254TGA-MSCoincides exactly with Td​ onset

References

  • Source: Google Patents (WO2021226269A1)
  • 1H-Pyrazole, 5-chloro-3-iodo-1-methyl- | 2585063-96-1 Source: ChemicalBook URL
  • Photodissociation spectrum for the +10 charge state of iodo-Cytc Source: ResearchGate URL
  • A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances Source: RSC Publishing URL

Sources

Foundational

Solubility profile of 5-chloro-3-iodo-1-methyl-1H-pyrazole in polar and non-polar organic solvents

For Researchers, Scientists, and Drug Development Professionals Introduction 5-chloro-3-iodo-1-methyl-1H-pyrazole is a halogenated pyrazole derivative, a class of compounds that are of significant interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-3-iodo-1-methyl-1H-pyrazole is a halogenated pyrazole derivative, a class of compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as synthetic intermediates. A thorough understanding of the solubility profile of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays. Solubility fundamentally influences reaction kinetics, crystallization, bioavailability, and the overall feasibility of preclinical and clinical development.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 5-chloro-3-iodo-1-methyl-1H-pyrazole. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile. The principles discussed herein are broadly applicable to other novel chemical entities.

Theoretical Framework: The Principles of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process, governed by the principle that "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing Solubility:

  • Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solvents, characterized by a significant dipole moment and often the ability to form hydrogen bonds (e.g., water, alcohols), tend to dissolve polar and ionic solutes. Non-polar solvents, with low dipole moments and dominated by London dispersion forces (e.g., hexane, toluene), are effective at dissolving non-polar solutes.

  • Intermolecular Forces: The types of intermolecular forces at play, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, dictate the affinity between solute and solvent molecules.

  • Molecular Structure: The presence of functional groups that can participate in hydrogen bonding (e.g., -OH, -NH2) or have significant dipole moments (e.g., C=O) will increase solubility in polar solvents. Conversely, a larger non-polar hydrocarbon backbone will favor solubility in non-polar solvents.

  • Temperature and Pressure: The solubility of most solid organic compounds in liquid solvents increases with temperature. The effect of pressure is generally negligible for solid-liquid systems.

Predicted Solubility Profile of 5-chloro-3-iodo-1-methyl-1H-pyrazole

Based on its molecular structure, we can predict the general solubility behavior of 5-chloro-3-iodo-1-methyl-1H-pyrazole.

  • Structure Analysis: The molecule possesses a pyrazole ring, which is a polar heterocyclic system. The presence of electronegative chlorine and iodine atoms further contributes to the molecule's polarity. The methyl group is a small non-polar substituent.

  • Expected Solubility:

    • Polar Solvents: It is anticipated to exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, as well as in polar protic solvents like methanol and ethanol. The lone pairs on the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

    • Non-Polar Solvents: Solubility is expected to be lower in non-polar solvents like hexane and toluene, as the polar nature of the pyrazole ring and the halogen substituents will have weak interactions with these solvents.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility. For earlier stages of drug discovery where compound availability may be limited, high-throughput screening (HTS) methods can be employed.

Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • 5-chloro-3-iodo-1-methyl-1H-pyrazole (solid)

  • A selection of polar and non-polar organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide, hexane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

  • Volumetric flasks and pipettes

Protocol:

  • Preparation: Add an excess amount of solid 5-chloro-3-iodo-1-methyl-1H-pyrazole to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution has been reached.

  • Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-course study to determine the minimum time required to reach a stable concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Then, carefully separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 5-chloro-3-iodo-1-methyl-1H-pyrazole.

  • Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

Diagram of the Equilibrium Shake-Flask Method Workflow:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial and place in shaker (Constant Temperature) B->C D Agitate for 24-72 hours C->D E Centrifuge to pellet excess solid D->E F Filter supernatant E->F G Dilute filtrate F->G H Analyze by HPLC G->H I Calculate solubility H->I

Caption: Workflow for determining solubility using the equilibrium shake-flask method.

High-Throughput Solubility Screening

For early-stage drug discovery, where rapid assessment of a large number of compounds is necessary, high-throughput solubility screening methods are employed. These methods are typically automated and use smaller sample volumes. Common techniques include:

  • Laser Nephelometry: This method detects precipitated particles by measuring light scattering.

  • UV Absorbance in Microplates: The concentration of the dissolved compound in the supernatant is measured by its UV absorbance.

  • Backgrounded Membrane Imaging (BMI): This technique images and analyzes insoluble aggregates captured on a membrane.

While these methods provide valuable kinetic solubility data quickly, the equilibrium shake-flask method remains the gold standard for determining thermodynamic solubility.

Data Presentation

The experimentally determined solubility data for 5-chloro-3-iodo-1-methyl-1H-pyrazole should be summarized in a clear and organized table.

Table 1: Hypothetical Solubility Data for 5-chloro-3-iodo-1-methyl-1H-pyrazole at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
HexaneNon-PolarLowTo be determined
TolueneNon-PolarLowTo be determined
DichloromethaneModerately PolarModerateTo be determined
AcetonePolar AproticModerate to HighTo be determined
AcetonitrilePolar AproticModerate to HighTo be determined
Ethyl AcetateModerately PolarModerateTo be determined
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighTo be determined
WaterPolar ProticVery LowTo be determined

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety when handling 5-chloro-3-iodo-1-methyl-1H-pyrazole and the associated organic solvents.

  • Compound Safety: While a specific safety data sheet (SDS) for 5-chloro-3-iodo-1-methyl-1H-pyrazole was not found, related pyrazole compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. It is crucial to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvent Safety: Organic solvents pose various hazards, including flammability, toxicity, and volatility. Always consult the SDS for each solvent before use. Store flammable solvents in appropriate safety cabinets and away from ignition sources. Ensure proper ventilation to avoid the inhalation of vapors.

Diagram of Solute-Solvent Interactions:

G cluster_solute Solute (5-chloro-3-iodo-1-methyl-1H-pyrazole) cluster_polar_solvent Polar Solvent (e.g., Methanol) cluster_nonpolar_solvent Non-Polar Solvent (e.g., Hexane) solute Polar Groups (N, Cl, I) Non-polar Group (CH3) polar_solvent Dipole-Dipole Hydrogen Bonding solute->polar_solvent Strong Interaction (High Solubility) nonpolar_solvent London Dispersion Forces solute->nonpolar_solvent Weak Interaction (Low Solubility)

Caption: Predicted interactions governing the solubility of the compound.

Conclusion

This technical guide has outlined the fundamental principles governing the solubility of 5-chloro-3-iodo-1-methyl-1H-pyrazole and provided a detailed experimental framework for its determination. While quantitative data is not yet widely published, a systematic approach based on the "like dissolves like" principle and the execution of the equilibrium shake-flask method will enable researchers to accurately characterize its solubility profile. This information is critical for the rational design of synthetic routes, purification strategies, and formulation development, ultimately accelerating the journey of this and other novel compounds from the laboratory to potential applications.

References

  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • VICHEM. (2026, March 18). The Principle of “Like Dissolves Like”.
  • BMG LABTECH. (2023, April 6).
  • AP Chemistry. 3.10 Solubility.
  • ACS Publications. (2000, March 10).
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Taylor & Francis Online. (2019, May 15). Development of a high-throughput solubility screening assay for use in antibody discovery.
  • WuXi AppTec DMPK. Solubility Study.
  • Course Hero. (2024, September 24). Solubility test for Organic Compounds.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds.
  • Quora. (2015, September 4). What is a simple definition of 'like dissolves like'?.
  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.
  • Pharmaguideline. Solubility Expressions and Mechanisms of Solute Solvent Interactions.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Walsh Medical Media. (2021, July 29). solute-solvent-interaction.pdf.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • YouTube. (2022, July 9). Solubility and Solute Solvent Interactions.
  • Khan Academy. Solubility of organic compounds (video).
  • Biorelevant.com. Describes equilibrium solubility of a drug substance.
  • Khan Academy. Solubility and intermolecular forces (video).
  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Unknown Source. Solvent-Solute Interactions.
  • Chemistry LibreTexts. (2020, June 29).
  • PMC - NIH. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules.
  • digicollections.net. 1.16 Phase solubility analysis.
  • Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Wikipedia. Solubility equilibrium.
  • MSC Industrial Supply. (2025, April 23). Understanding Solvents and PPE for Chemical Safety.
  • Unknown Source. Precautions for Handling Organic Solvent.
  • Unknown Source. Safe Work Instructions for Working With Solvents.
  • Unknown Source. (2024, April 29). Organic Solvents: Complete Guide, Industrial Uses & Safety.
  • ResearchGate. (2025, October 16). (PDF) 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.
  • Resene. Organic solvents - hazards, first aid, safe use | Painting safety.
  • Unknown Source.
  • Sigma-Aldrich. 5-Iodo-1-methyl-1H-pyrazole 97 34091-51-5.
  • Echemi.
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2020, December 14).
  • Echemi. 5-CHLORO-3-TRIFLUOROMETHYL-1H-PYRAZOLE.
  • ChemicalBook. (2026, January 13). 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE.
  • PubChem. 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061.
  • Benchchem. Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.
Exploratory

Electronic effects of halogen substituents on 1-methyl-1H-pyrazole rings

An In-depth Technical Guide to the Electronic Effects of Halogen Substituents on 1-methyl-1H-pyrazole Rings Authored by: Gemini, Senior Application Scientist Abstract The 1-methyl-1H-pyrazole scaffold is a cornerstone in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Effects of Halogen Substituents on 1-methyl-1H-pyrazole Rings

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-methyl-1H-pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique physicochemical properties and versatile biological activities. The strategic incorporation of halogen atoms (F, Cl, Br, I) onto this ring system is a powerful tool for modulating molecular properties, including acidity, lipophilicity, metabolic stability, and binding interactions.[1] This guide provides an in-depth analysis of the fundamental electronic effects that halogen substituents exert on the 1-methyl-1H-pyrazole ring. We will explore the interplay between inductive and resonance effects, the influence of substituent position (C3, C4, and C5), and the resulting impact on the ring's electron density, chemical reactivity, and spectroscopic signatures, particularly NMR chemical shifts. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to rationally design and interpret the behavior of halogenated pyrazole derivatives.

The Dichotomous Electronic Nature of Halogen Substituents

Halogen atoms introduce a fascinating electronic duality to aromatic and heteroaromatic systems. Their behavior is governed by the superimposition of two primary electronic effects acting in opposition: the inductive effect and the resonance effect.[2]

  • Inductive Effect (-I): Due to their high electronegativity, halogens strongly withdraw electron density from the ring through the sigma (σ) bond framework.[3] This effect decreases with distance and follows the order of electronegativity: F > Cl > Br > I. The -I effect generally deactivates the ring toward electrophilic attack by lowering the overall electron density.[4]

  • Resonance Effect (+R): Halogens possess lone pairs of electrons in p-orbitals which can be delocalized into the pyrazole's π-electron system.[5][6] This donation of electron density, termed a positive resonance or mesomeric effect (+R), preferentially increases electron density at positions ortho and para to the substituent. While the resonance-donating ability is generally weaker than the inductive withdrawal for halogens, it is critical for directing the regioselectivity of reactions.

The net electronic impact of a halogen is a finely tuned balance between its strong, deactivating -I effect and its weaker, directing +R effect.

G cluster_pyrazole 1-Methyl-4-halopyrazole cluster_effects Electronic Effects of Halogen (X) PZ  NC5NC4MeC3 Inductive Inductive Effect (-I) σ-bond withdrawal Inductive->PZ Ring Deactivation (Electron Density Pull) Resonance Resonance Effect (+R) π-system donation Resonance->PZ Ortho/Para Direction (Electron Density Push) Halogen X Halogen->Inductive Electronegativity Halogen->Resonance Lone Pairs G cluster_input Design Choice cluster_output Consequence Halogen Halogen Type (F, Cl, Br, I) Electronic Modulation of Ring Electron Density (-I vs +R Effects) Halogen->Electronic Position Substitution Position (C3, C4, C5) Position->Electronic Reactivity Altered Chemical Reactivity (e.g., Acidity, Susceptibility to SNAr) Binding Enhanced Target Binding (via Halogen Bonding) PK Improved Pharmacokinetics (Metabolic Blocking) Electronic->Reactivity Electronic->Binding Electronic->PK

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Sonogashira Cross-Coupling of 5-Chloro-3-iodo-1-methyl-1H-pyrazole

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Rationale & Scaffold Significance The 1H-pyrazole ring is a privileged scaffold in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Scaffold Significance

The 1H-pyrazole ring is a privileged scaffold in modern drug discovery, frequently serving as a bioisostere for phenyl or amide groups in kinase inhibitors and anti-inflammatory agents. The specific building block 5-chloro-3-iodo-1-methyl-1H-pyrazole is exceptionally valuable because it provides orthogonal handles for sequential cross-coupling reactions[1].

The Sonogashira cross-coupling reaction is a cornerstone method for sp²-sp carbon-carbon bond formation[2]. When applied to dihaloheterocycles, the remarkable difference in reactivity between C–I and C–Cl bonds allows for highly regioselective alkynylations[3],. By carefully controlling the reaction environment, chemists can selectively functionalize the C3 position while preserving the C5-chloro group for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

Mechanistic Causality & Regioselectivity

The fundamental principle driving this protocol is the significant difference in bond dissociation energies (BDE). The C(sp²)–I bond (~65 kcal/mol) is considerably weaker than the C(sp²)–Cl bond (~96 kcal/mol).

  • Oxidative Addition Kinetics: Palladium(0) undergoes oxidative addition into the C–I bond orders of magnitude faster than the C–Cl bond[1].

  • Temperature Control: By strictly maintaining the reaction temperature at or below 40 °C, the thermal energy remains insufficient to overcome the activation barrier for C–Cl oxidative addition. Higher temperatures (>80 °C) risk background C–Cl insertion or alkyne homocoupling (Glaser coupling).

  • Base Sterics: N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (Et₃N) due to its increased steric bulk, which minimizes unwanted nucleophilic aromatic substitution (S_NAr) side reactions at the highly electrophilic C5-chloro position[4].

MechanisticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Highly selective for C3-I Forms Pd(II) intermediate Pd0->OxAdd 5-chloro-3-iodo- 1-methyl-1H-pyrazole TransMet Transmetalation Cu-acetylide transfers alkyne to Pd(II) OxAdd->TransMet L2Pd(II)(Ar)I RedElim Reductive Elimination Yields 3-alkynyl-5-chloro pyrazole Regenerates Pd(0) TransMet->RedElim L2Pd(II)(Ar)(C≡CR) RedElim->Pd0 Product Release CuCycle Copper Cycle Terminal Alkyne + Base + CuI -> Cu-Acetylide CuCycle->TransMet Cu-C≡CR

Figure 1: Catalytic cycle of the regioselective Sonogashira coupling highlighting C3-I specificity.

Optimization of Reaction Conditions

To establish the most reliable protocol, various conditions were evaluated. The data below demonstrates how catalyst selection and temperature directly dictate the regiochemical outcome and overall yield. Similar optimizations on 3-iodo-1H-pyrazole derivatives confirm that mild conditions are paramount[5].

EntryCatalyst (5 mol%)Co-CatalystBase (3 eq)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (C3:C5)
1Pd(PPh₃)₄CuI (10 mol%)Et₃NTHF601265>99:1
2PdCl₂(PPh₃)₂CuI (10 mol%)Et₃NDMF25888>99:1
3PdCl₂(dppf)CuI (10 mol%)K₂CO₃DMF8044585:15
4 PdCl₂(PPh₃)₂ CuI (10 mol%) DIPEA DMF 40 5 92 >99:1

Note: Entry 4 represents the optimized, self-validating protocol detailed below.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Visual cues and specific analytical markers are embedded within the workflow to confirm success at each stage.

Reagents Required:
  • Substrate: 5-chloro-3-iodo-1-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol, 242.4 mg)

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%, 35 mg)

  • Co-catalyst: CuI (0.10 equiv, 10 mol%, 19 mg)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 0.52 mL)

  • Solvent: Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-chloro-3-iodo-1-methyl-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate the flask under high vacuum for 2 minutes, and backfill with Argon. Repeat this cycle three times. Causality: Oxygen promotes the Glaser homocoupling of the terminal alkyne, consuming the reagent and complicating purification.

  • Reagent Addition: Via a gas-tight syringe, add anhydrous DMF followed by DIPEA. Stir for 5 minutes at room temperature. The solution will typically appear yellow/orange, indicative of the Pd(II) precatalyst.

  • Alkyne Addition & Initiation: Add the terminal alkyne dropwise via syringe.

    • Self-Validation Check: Within 15-30 minutes, the solution should transition to a dark brown/black homogeneous mixture, visually confirming the reduction of Pd(II) to the active Pd(0) species.

  • Heating: Transfer the flask to a pre-heated oil bath or heating block set to 40 °C. Stir for 5 hours.

  • Workup: Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl effectively chelates copper salts, pulling them into the aqueous layer and preventing streaking during chromatography.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 20% EtOAc in Hexanes).

Workflow Step1 1. Preparation Dry DMF, DIPEA Argon Degassing Step2 2. Catalyst Loading PdCl2(PPh3)2 (5 mol%) CuI (10 mol%) Step1->Step2 Step3 3. Reaction Add Alkyne Stir at 40 °C, 5h Step2->Step3 Step4 4. Workup Quench with NH4Cl EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Gel Column (Hexanes/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of 3-alkynyl-5-chloro-1H-pyrazoles.

Analytical Verification & Troubleshooting

To guarantee the integrity of the synthesized product, rely on the following analytical markers:

  • TLC Monitoring: Using a Hexanes:EtOAc (4:1) solvent system, the starting material (R_f ~0.6) is UV-active but non-fluorescent. The highly conjugated 3-alkynyl product (R_f ~0.4) will exhibit strong, bright blue fluorescence under 365 nm UV light.

  • LC-MS Isotope Pattern: Mass spectrometry provides definitive proof of regioselectivity. The starting material (M+H = 242.9) will be replaced by the product mass (e.g., M+H = 217.1 for phenylacetylene). Crucially, the preservation of the characteristic 3:1 isotopic ratio (due to ³⁵Cl and ³⁷Cl) in the product's mass spectrum definitively proves that the C5–Cl bond remains fully intact.

References

  • Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews, ACS Publications (2012).

  • Recent Advances in Sonogashira Reactions. Chemical Society Reviews, RSC Publishing (2011).

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, RSC Publishing (2022).

  • Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. ResearchGate (2015).

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1. PubMed Central (PMC) (2025).

  • ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate (2011).

Sources

Application

Application Note: Chemoselective Halogen-Lithium Exchange Conditions for 5-Chloro-3-iodo-1-methyl-1H-pyrazole

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Executive Summary The functionalization of dihalogenated heterocycles is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

The functionalization of dihalogenated heterocycles is a cornerstone of modern drug development. 5-Chloro-3-iodo-1-methyl-1H-pyrazole is a highly versatile building block, but it requires precise conditions to differentiate its two halogenated positions. This application note details the mechanistic rationale, quantitative optimization, and a self-validating protocol for the chemoselective halogen-lithium exchange at the C3 position, enabling the synthesis of complex pyrazole-containing active pharmaceutical ingredients (APIs).

Mechanistic Insights: The Kinetics of Chemoselectivity

When treating 5-chloro-3-iodo-1-methyl-1H-pyrazole with an organolithium reagent, the goal is to selectively metalate the C3 position without disturbing the C5-chlorine bond. The success of this reaction relies on exploiting the kinetic differences between iodine and chlorine []([Link]).

  • Bond Dissociation & Polarizability: The C–I bond is significantly weaker and more polarizable than the C–Cl bond. Consequently, the nucleophilic attack of the butyl anion on the iodine atom (halogen-metal exchange) is virtually instantaneous, outcompeting any potential chlorine-lithium exchange or deprotonation []([Link]).

  • Cryogenic Necessity: While the resulting C3-lithio species is somewhat stabilized by the adjacent N2 lone pair, it remains highly reactive. Maintaining the reaction at –78 °C is critical. Elevated temperatures lead to undesired Wurtz-Fittig homocoupling (where the C3-lithio species attacks the C5-chloro position of another molecule) or pyrazole ring-opening .

  • Reagent Selection (Li vs. Mg): While TurboGrignard (i-PrMgCl·LiCl) can be used to form a more thermally stable magnesiated intermediate at warmer temperatures (0 °C), the resulting Grignard reagent is far less nucleophilic. For demanding electrophiles (e.g., complex imines or carbon dioxide), n-BuLi remains the superior choice to ensure complete conversion []([Link]).

Quantitative Process Optimization

The following table summarizes the experimental parameters evaluated during the optimization of the metal-halogen exchange, highlighting the causality behind the selection of n-BuLi at cryogenic temperatures.

Table 1: Optimization of Halogen-Metal Exchange for 5-Chloro-3-iodo-1-methyl-1H-pyrazole

ReagentEquivalentsTemp (°C)Time (min)Conversion (%)Regioselectivity (C3:C5)Mechanistic Notes
n-BuLi 1.05 -78 30 >98 >99:1 Optimal nucleophilicity for hard electrophiles .
sec-BuLi1.05-7830>98>99:1Effective, but higher reagent cost with no added benefit.
i-PrMgCl·LiCl1.20-20 to 06095>99:1Magnesiated species is too unreactive for complex imines .
n-BuLi1.05010<50N/ARapid decomposition and extensive homocoupling observed.

Experimental Workflow

G Start 5-Chloro-3-iodo-1-methyl-1H-pyrazole (Starting Material) Cooling Cool to -78 °C Solvent: Anhydrous THF Start->Cooling Lithiation Add n-BuLi (1.05 eq) Dropwise over 15 min Cooling->Lithiation Intermediate C3-Lithio Intermediate (Stable at -78 °C) Lithiation->Intermediate I-Li Exchange < 30 min Electrophile Add Electrophile (e.g., DMF, CO2) Intermediate->Electrophile Maintain -78 °C Quench Aqueous Quench (NH4Cl) Warm to RT Electrophile->Quench Complete reaction Product C3-Functionalized Pyrazole (Target Product) Quench->Product

Workflow for chemoselective halogen-lithium exchange and electrophilic trapping.

Self-Validating Protocol: C3-Formylation via n-BuLi Exchange

This protocol describes the conversion of the starting material to 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde using anhydrous DMF as the model electrophile.

Phase 1: System Preparation & Dehydration

Causality: Organolithium reagents are highly basic and violently reactive with water. Even trace moisture will protonate the lithiated intermediate, reverting it to the de-iodinated starting material.

  • Flame-dry a 100 mL Schlenk flask under high vacuum. Backfill with dry argon. Repeat this cycle three times.

  • Charge the flask with 5-chloro-3-iodo-1-methyl-1H-pyrazole (2.42 g, 10.0 mmol, 1.0 equiv).

  • Add anhydrous THF (50 mL) via syringe. Note: THF is the optimal solvent as its oxygen lone pairs coordinate to the lithium cation, breaking up n-BuLi hexamers into highly reactive dimers.

Phase 2: Cryogenic Lithiation

Causality: Dropwise addition prevents localized exothermic spikes that could trigger C5-chlorine exchange. 4. Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to reach –78 °C. 5. Using a syringe pump, add n-BuLi (2.5 M in hexanes, 4.2 mL, 10.5 mmol, 1.05 equiv) dropwise over 15 minutes. 6. Stir the resulting pale-yellow solution at –78 °C for 30 minutes to ensure complete iodine-lithium exchange .

Phase 3: In-Process Control (IPC)

Trustworthiness: This step ensures the protocol is self-validating before committing the expensive electrophile. 7. Withdraw a 0.1 mL aliquot of the reaction mixture using a pre-cooled syringe. 8. Quench the aliquot into a vial containing 0.5 mL of MeOD (Deuterated Methanol). 9. Analyze via LC-MS (ESI+). Validation criteria: The starting material mass ( m/z 243/245 [M+H]+ ) must be entirely absent. The presence of the C3-deuterated product ( m/z 118/120 [M+H]+ ) confirms successful and regioselective lithiation.

Phase 4: Electrophilic Trapping & Isolation
  • Once the IPC confirms >98% lithiation, add anhydrous DMF (1.16 mL, 15.0 mmol, 1.5 equiv) dropwise over 5 minutes, strictly maintaining the –78 °C bath.

  • Stir at –78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH4​Cl (20 mL).

  • Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify the crude residue via flash chromatography (Hexanes/EtOAc) to yield the pure aldehyde.

Quality Control & Troubleshooting

  • Issue: High levels of de-iodinated byproduct (5-chloro-1-methyl-1H-pyrazole) detected.

    • Root Cause: Moisture in the THF, wet glassware, or degraded n-BuLi.

    • Solution: Titrate the n-BuLi prior to use using diphenylacetic acid. Ensure Karl Fischer titration of THF shows <20 ppm H2​O .

  • Issue: Formation of pyrazole homodimers.

    • Root Cause: The internal temperature rose above –60 °C during the n-BuLi addition.

    • Solution: Slow the addition rate of n-BuLi and use an internal temperature probe to monitor exotherms.

References

  • Early Process Development of PF-07054894, a Squaramide-Based Antagonist of C–C Chemokine Receptor Type 6 (CCR6). Organic Process Research & Development.[Link]

  • Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry.[Link]

  • Continuous Flow Preparation of (Hetero)benzylic Lithiums via Iodine–Lithium Exchange Reaction under Barbier Conditions. Organic Letters.[Link]

Method

Application of 5-chloro-3-iodo-1-methyl-1H-pyrazole as a building block in drug discovery

An in-depth technical guide on the application of 5-chloro-3-iodo-1-methyl-1H-pyrazole in modern drug discovery, specifically focusing on the rational design and synthesis of next-generation macrocyclic kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the application of 5-chloro-3-iodo-1-methyl-1H-pyrazole in modern drug discovery, specifically focusing on the rational design and synthesis of next-generation macrocyclic kinase inhibitors.

Scientific Context: The Evolution of Macrocyclic Kinase Inhibitors

The development of targeted therapies for non-small cell lung cancer (NSCLC) driven by anaplastic lymphoma kinase (ALK) and ROS1 fusions has been revolutionized by small-molecule tyrosine kinase inhibitors (TKIs). However, acquired resistance—particularly solvent-front mutations such as ALK G1202R and ROS1 G2032R—creates severe steric clashes that render early-generation TKIs ineffective[1]. Furthermore, off-target inhibition of tropomyosin receptor kinases (TRKA/B/C) by these early agents leads to dose-limiting central nervous system (CNS) toxicities, such as ataxia and cognitive impairment[2].

To address these dual challenges, fourth-generation inhibitors like neladalkib (NVL-655) and zidesamtinib (NVL-520) utilize compact macrocyclic architectures[1],[3]. The foundational building block enabling the synthesis and target selectivity of these advanced macrocycles is 5-chloro-3-iodo-1-methyl-1H-pyrazole .

The Causality of Structural Design

The selection of this specific pyrazole derivative is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • TRK-Sparing Selectivity (The 1-Methyl Group): The N-methyl group of the pyrazole is precisely oriented to interact favorably with the P-loop at the roof of the ALK ATP-binding pocket. Conversely, when the molecule enters a TRK kinase pocket, this same methyl group creates a severe steric clash with a bulky tyrosine residue (e.g., TRKA Y591, TRKB Y619), which is absent in ALK (replaced by a smaller leucine)[1],. This single atomic interaction is the mechanistic basis for the drug's TRK-sparing profile.

  • Orthogonal Reactivity (The 3-Iodo and 5-Chloro Groups): The di-halogenated nature of the pyrazole allows for a protecting-group-free, two-step cross-coupling sequence. The significant difference in bond dissociation energies between the C-I and C-Cl bonds establishes a programmable reactivity gradient essential for macrocyclization[4].

G cluster_ALK ALK Kinase Pocket (Target) cluster_TRK TRK Kinase Pocket (Off-Target) A 1-Methylpyrazole Motif (in Macrocyclic Scaffold) B Fits into P-loop Recess (Favorable Interaction) A->B High Affinity Binding D Steric Clash with Bulky Tyrosine (e.g., TRKA Y591) A->D Steric Hindrance C Potent ALK Inhibition (Overcomes G1202R) B->C E TRK-Sparing Profile (Avoids CNS Toxicity) D->E

Structural rationale for ALK selectivity and TRK-sparing profile via the 1-methylpyrazole motif.

Reactivity Profile and Quantitative Data

The synthesis of macrocyclic ether chemotherapeutic agents relies on exploiting the differential reactivity of the halogens on the pyrazole ring[4]. Oxidative addition of palladium into the C3-I bond is kinetically favored, allowing for intermolecular coupling at mild temperatures. The unactivated C5-Cl bond remains intact until subjected to elevated temperatures and specialized electron-rich ligands (e.g., BrettPhos) to drive the intramolecular ring closure.

Table 1: Orthogonal Cross-Coupling Parameters for 5-chloro-3-iodo-1-methyl-1H-pyrazole

Property / ParameterStep 1: C3-Iodo PositionStep 2: C5-Chloro Position
Halogen Reactivity High (Fast Oxidative Addition)Low (Slow Oxidative Addition)
Target Reaction Intermolecular Suzuki-MiyauraIntramolecular Buchwald-Hartwig
Catalyst System Pd(dppf)Cl₂Pd₂(dba)₃ / BrettPhos
Temperature 60 °C100 °C
Concentration 0.2 M (Standard)0.005 M (High Dilution)
Typical Yield 85 - 95%40 - 60%
Regioselectivity >99% (C3 only)N/A (Intramolecular Cyclization)

Experimental Protocols: Step-by-Step Synthesis of Macrocyclic Precursors

The following protocols detail the self-validating workflow for constructing a macrocyclic ALK/ROS1 inhibitor precursor using 5-chloro-3-iodo-1-methyl-1H-pyrazole[4].

Protocol A: Regioselective Suzuki-Miyaura Coupling at C3

Objective: Chemoselective arylation at the C3 position while preserving the C5-chloride for downstream macrocyclization.

  • Reaction Setup: In an oven-dried Schlenk flask under nitrogen, combine 5-chloro-3-iodo-1-methyl-1H-pyrazole (1.0 equiv), the target aryl boronic acid/ester (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio) to achieve a concentration of 0.2 M. Causality: The biphasic system ensures the solubility of both the organic pyrazole and the inorganic base while stabilizing the active Pd(0) species.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv). Heat the mixture to 60 °C for 4–6 hours. Causality: The mild temperature and standard bidentate ligand are sufficient for C-I insertion but energetically insufficient to break the C-Cl bond, ensuring absolute regioselectivity.

  • Self-Validation Checkpoint (LC-MS): Sample the crude mixture. A successful coupling is validated by the disappearance of the starting material mass (m/z 242.4) and the emergence of the product mass. Critical: The product must exhibit a 3:1 isotopic ratio (M : M+2) indicative of the preserved C5-chlorine atom. Loss of this isotopic signature indicates undesired over-coupling.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Intramolecular Macrocyclization via C5-Chloro Amination

Objective: Ring closure via Buchwald-Hartwig amination between the tethered primary/secondary amine and the unactivated C5-chloride.

  • Reaction Setup: In a high-pressure reaction vial, dissolve the C3-substituted linear precursor (1.0 equiv) in anhydrous Toluene.

  • High Dilution: Adjust the solvent volume to achieve a strict concentration of 0.005 M or lower. Causality: High dilution is kinetically required to favor the intramolecular ring closure over competing intermolecular oligomerization.

  • Reagent Addition: Add sodium tert-butoxide (t-BuONa, 2.5 equiv), Pd₂(dba)₃ (0.1 equiv), and BrettPhos (0.2 equiv). Causality: BrettPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate the difficult oxidative addition of unactivated aryl chlorides and promote the subsequent reductive elimination required to form the C-N bond.

  • Cyclization: Seal the vial, purge with nitrogen, and heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint (UPLC-MS): Monitor the reaction. Successful macrocyclization is confirmed by the target mass [M+H]⁺ and a distinct shift to an earlier retention time compared to the linear precursor, reflecting the significantly reduced hydrodynamic radius of the folded macrocycle.

G A 5-chloro-3-iodo-1-methyl-1H-pyrazole (Starting Material) B Suzuki-Miyaura Coupling (Selective C3-Iodo Activation) A->B Boronic Acid, Pd(dppf)Cl2 Mild Heat (60°C) C C3-Substituted Intermediate (Retains C5-Chloro) B->C LC-MS: Loss of Iodine, Cl isotope pattern intact D Buchwald-Hartwig Amination (High-Dilution Macrocyclization) C->D Tethered Amine, Pd2(dba)3 BrettPhos, 100°C E Macrocyclic ALK Inhibitor (e.g., Neladalkib Precursor) D->E LC-MS: Target Mass, Complete Cyclization

Orthogonal cross-coupling workflow for synthesizing macrocyclic kinase inhibitors.

References

  • Nuvalent, Inc. (2021). Heteroaromatic macrocyclic ether chemotherapeutic agents (Patent No. WO2021226269A1). World Intellectual Property Organization. Available at:[4]

  • Lin, J. J., Horan, J. C., Tangpeerachaikul, A., et al. (2024). NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations. Cancer Discovery, 14(12), 2367–2386. Available at:[Link][1]

  • Drilon, A., Horan, J. C., Tangpeerachaikul, A., et al. (2023). NVL-520 Is a Selective, TRK-Sparing, and Brain-Penetrant Inhibitor of ROS1 Fusions and Secondary Resistance Mutations. Cancer Discovery, 13(3), 598-615. Available at:[Link][3]

  • MDPI. (2024). Emerging Targeted Therapies in Non-Small-Cell Lung Cancer (NSCLC). Cancers, 16(2), 454. Available at:[Link][2]

  • Taylor & Francis. (2024). Recent advances in tropomyosin receptor kinase (TRK) inhibitors: a 2023–2024 patent landscape review. Expert Opinion on Therapeutic Patents. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent unwanted deiodination in 5-chloro-3-iodo-1-methyl-1H-pyrazole reactions

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-chloro-3-iodo-1-methyl-1H-pyrazole in their synthetic workflows. Here, we address the most common and c...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-chloro-3-iodo-1-methyl-1H-pyrazole in their synthetic workflows. Here, we address the most common and critical issue encountered during its application: unwanted deiodination in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to ensure the integrity of your reactions and the purity of your products.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the deiodinated byproduct (5-chloro-1-methyl-1H-pyrazole) in my Suzuki-Miyaura coupling. What is happening?

A1: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions. The C-I bond is the most susceptible to this reduction compared to C-Br or C-Cl bonds.[1] The primary cause is the formation of a palladium-hydride (Pd-H) species, which competes with the desired transmetalation step of the Suzuki-Miyaura catalytic cycle. This Pd-H species can then react with your starting material, replacing the iodine with a hydrogen atom.

Several factors can generate this reactive Pd-H intermediate:

  • Base: Strong bases, especially alkoxides, can react with sources of protons in the reaction mixture.

  • Solvent: Protic solvents (e.g., alcohols) or even trace amounts of water can be a source of hydrides.[2][3] Some aprotic solvents like DMF can also decompose to generate hydride sources.

  • Boronic Acid Reagents: Protodeboronation of the boronic acid coupling partner can occur, which also involves proton sources and can be exacerbated by strong bases and high temperatures.

Studies comparing halogenated aminopyrazoles have shown that iodo-derivatives have a higher propensity for dehalogenation than their bromo or chloro counterparts in Suzuki-Miyaura reactions.[4][5]

Troubleshooting Guide: Minimizing Deiodination

This section provides a systematic approach to diagnosing and resolving the issue of unwanted deiodination.

Issue 1: Significant Deiodination Byproduct Detected by LC-MS or ¹H NMR

When your analytical data shows a peak corresponding to the mass of 5-chloro-1-methyl-1H-pyrazole or a new proton signal in the aromatic region where the iodine was, it's time to systematically optimize your reaction conditions.

The diagram below illustrates the point of divergence in the catalytic cycle where the unwanted deiodination pathway competes with the productive cross-coupling pathway.

Catalytic_Cycle cluster_cycle cluster_side Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-I(L_n) (Oxidative Addition Product) Pd0->OxAdd Ar-I Transmetalation Ar-Pd(II)-R(L_n) (Transmetalation Product) OxAdd->Transmetalation R-B(OR)₂ PdH H-Pd(II)-I(L_n) (Palladium Hydride) OxAdd->PdH Hydride Source (Base, Solvent, H₂O) Transmetalation:e->Pd0:e Product Ar-R (Desired Product) Transmetalation->Product Reductive Elimination Deiodination Ar-H (Deiodinated Byproduct) PdH:e->Pd0:e PdH->Deiodination Reductive Elimination

Caption: Competing catalytic cycles in palladium-catalyzed reactions.

Follow this workflow to systematically address the deiodination issue. Start with the easiest and most impactful changes first.

Troubleshooting_Workflow start Deiodination Observed check_reagents 1. Verify Reagent Quality - Anhydrous & degassed solvent? - Fresh base & catalyst? start->check_reagents change_base 2. Modify Base - Switch to weaker base (K₃PO₄, Cs₂CO₃) - Ensure base is finely powdered check_reagents->change_base change_solvent 3. Change Solvent - Switch to aprotic, non-hydride donor (Toluene, Dioxane, THF) change_base->change_solvent lower_temp 4. Lower Temperature - Decrease by 10-20 °C - Monitor reaction progress longer change_solvent->lower_temp change_catalyst 5. Re-evaluate Catalyst System - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) - Use a well-defined pre-catalyst lower_temp->change_catalyst end Deiodination Minimized change_catalyst->end

Caption: A systematic workflow for troubleshooting deiodination.

Data-Driven Recommendations

The choice of base, ligand, and solvent has the most significant impact on minimizing deiodination. The following table summarizes recommended starting points for optimization.

ParameterCondition to AvoidRecommended AlternativeRationale
Base Strong bases (NaOtBu, KtOBu)Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Strong alkoxide bases can generate Pd-H species and are often more aggressive, leading to side reactions.
Solvent Protic (MeOH, EtOH) or high-boiling polar aprotic (DMF, DMAc)Aprotic, less polar solvents (Toluene, Dioxane, THF)Protic solvents are direct hydride sources. DMF can decompose at high temperatures to form dimethylamine, which can also lead to Pd-H formation.
Ligand Less bulky ligands (e.g., PPh₃)Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos)[2]Bulky ligands accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[2]
Temperature Excessively high temperatures (>110 °C)Lowest effective temperature (e.g., 80-100 °C)Dehalogenation can have a higher activation energy, so lowering the temperature may disfavor this side reaction.
Water Content Wet solvents or reagentsAnhydrous and degassed conditionsWater is a potential source of protons and hydrides that can lead to the formation of Pd-H species.[3]
Optimized Protocols for Common Reactions

The following are starting-point protocols for key cross-coupling reactions, designed to suppress deiodination.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for coupling 5-chloro-3-iodo-1-methyl-1H-pyrazole with a generic arylboronic acid.

Materials:

  • 5-chloro-3-iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene (to make a 0.1 M solution)

Procedure:

  • To a dry reaction vessel, add 5-chloro-3-iodo-1-methyl-1H-pyrazole, the arylboronic acid, the palladium pre-catalyst, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by LC-MS or TLC, checking for both consumption of starting material and formation of the deiodinated byproduct.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This copper-free protocol can help minimize side reactions sometimes associated with copper co-catalysts.

Materials:

  • 5-chloro-3-iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(PPh₃)₂, 2 mol%)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 3.0 equiv)

  • Anhydrous, degassed THF or Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 5-chloro-3-iodo-1-methyl-1H-pyrazole and the palladium catalyst.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C). High temperatures are often unnecessary for iodides and can promote deiodination.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

The choice of ligand and a non-nucleophilic, yet sufficiently strong base is critical for this transformation.

Materials:

  • 5-chloro-3-iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • In an inert atmosphere glovebox, add the 5-chloro-3-iodo-1-methyl-1H-pyrazole, palladium pre-catalyst, and base to a reaction tube.

  • Add the solvent, followed by the amine.

  • Seal the tube and heat to 80-110 °C.

  • Monitor the reaction for consumption of the starting material.

  • After completion, cool to room temperature, and quench carefully with saturated aqueous ammonium chloride if using NaOtBu.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify via column chromatography.

References
  • BenchChem. (2025). Preventing dehalogenation during reactions of bromo-fluoroanilines.
  • BenchChem. (2025). Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles.
  • Semantic Scholar. (n.d.).
  • BenchChem. (2025).
  • Academia.edu. (n.d.).
  • WIS Works. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2017, January 6).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.

Sources

Optimization

Effective purification and recrystallization methods for 5-chloro-3-iodo-1-methyl-1H-pyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Module: Advanced Purification, Regioisomer Resolution, and Phase-State Troubleshooting Executive Summary & Compound Profiling The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Module: Advanced Purification, Regioisomer Resolution, and Phase-State Troubleshooting

Executive Summary & Compound Profiling

The compound 5-chloro-3-iodo-1-methyl-1H-pyrazole (CAS: 2585063-96-1) is a highly valued halogenated building block, frequently utilized in the synthesis of heteroaromatic macrocyclic ether chemotherapeutic agents, including next-generation ROS1 and ALK inhibitors[1].

Because pyrazole N-alkylation inherently produces a mixture of regioisomers, and due to the specific thermodynamic properties of this highly halogenated scaffold, researchers frequently encounter issues with standard benchtop purification and crystallization. This guide provides self-validating protocols to resolve these specific bottlenecks.

Quantitative Data & Specifications
ParameterSpecificationCausality / Impact on Workflow
Chemical Formula C₄H₄ClIN₂High halogen content increases density and lipophilicity.
Molecular Weight 242.44 g/mol Used for stoichiometric calculations and mass spec validation.
LC/MS Validation m/z 243 [M+H]⁺Primary self-validating metric for fraction collection[1].
Physical State (STP) Yellow LiquidCritical: Prevents room-temperature crystallization[1].
Optimal Purification SFC / Prep-HPLCRequired due to near-identical regioisomer dipole moments[1].

Troubleshooting Guides & FAQs

FAQ 1: The "Oiling Out" Phenomenon During Recrystallization

Q: I am attempting to recrystallize the crude 5-chloro-3-iodo-1-methyl-1H-pyrazole from an ethyl acetate/hexanes system at room temperature, but the product consistently "oils out" into a biphasic mixture instead of forming crystals. How can this be resolved?

Expertise & Causality: The "oiling out" (liquid-liquid phase separation) occurs because you are attempting to crystallize a compound above its melting point. At standard temperature and pressure (STP), 5-chloro-3-iodo-1-methyl-1H-pyrazole is thermodynamically stable as a yellow liquid [1]. The ambient thermal energy at room temperature exceeds the lattice energy required for this specific asymmetric, halogenated pyrazole to solidify. To induce crystallization for storage or extreme purification, you must artificially lower the kinetic energy of the system using cryogenic techniques.

Self-Validating Protocol: Cryogenic Crystallization Note: This is only recommended if a solid state is strictly required for long-term library storage. Otherwise, chromatographic purification of the liquid is standard[1].

  • Dissolution: Dissolve the chromatographically pure yellow liquid in a minimal volume of anhydrous, low-boiling non-polar solvent (e.g., dry n-pentane or isopentane) at room temperature (ratio of approx. 1 mL solvent per 100 mg of product).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath maintained at -78 °C. The drastic reduction in temperature forces the solvent to become supersaturated.

  • Nucleation: Scratch the inside of the flask with a glass rod to provide a nucleation site. Allow the mixture to stand at -78 °C for 2 hours.

  • Cold Filtration: Rapidly filter the resulting precipitate through a pre-chilled sintered glass frit (cooled with liquid nitrogen or dry ice).

  • Validation: The solid must be stored immediately under an inert atmosphere at -20 °C. If allowed to warm to room temperature, it will spontaneously melt back into a yellow liquid.

CryoLogic S1 Pure Yellow Liquid (Room Temp) S2 Dissolution in Dry Pentane S1->S2 S3 Cryogenic Cooling (-78°C Bath) S2->S3 S4 Nucleation & Crystallization S3->S4 Overcomes Lattice Energy S5 Cold Filtration (Pre-chilled Frit) S4->S5

Figure 1: Cryogenic crystallization logic for low-melting liquid pyrazole derivatives.

FAQ 2: Resolving Regioisomers (5-chloro vs. 3-chloro)

Q: N-methylation of 5-chloro-3-iodo-1H-pyrazole yields a mixture of 1-methyl regioisomers. Normal-phase flash chromatography provides poor resolution, resulting in mixed fractions. What is the standard protocol to achieve >99% isomeric purity?

Expertise & Causality: The electronic similarities between the two nitrogen atoms in the pyrazole tautomer lead to mixed N-alkylation. Because the dipole moments and steric profiles of the 5-chloro-3-iodo and 3-chloro-5-iodo isomers are nearly identical, the differential adsorption on standard normal-phase silica gel is insufficient for baseline separation. To resolve this, you must shift from adsorption chromatography to partition-based or supercritical fluid chromatography (SFC)[1], which exploits minute differences in molecular shape and polarizability.

Self-Validating Protocol: SFC Separation Workflow

  • Pre-Treatment (Flash Chromatography): Run a rapid normal-phase silica plug (Eluent: 0-20% EtOAc in Hexanes) to remove baseline polar impurities and unreacted starting materials[1]. Combine the mixed regioisomer fractions and concentrate in vacuo.

  • SFC Method Development:

    • Stationary Phase: Use a 2-ethylpyridine (2-EP) or Chiralpak AD-H column. The basic nature of 2-EP provides superior pi-pi and dipole interactions with the halogenated pyrazole ring.

    • Mobile Phase: supercritical CO₂ / Methanol (typically 90:10 to 80:20 v/v).

    • Flow Rate & Backpressure: 50-80 mL/min at 120 bar.

  • Detection & Collection: Monitor UV absorbance at 254 nm. The isomers will elute as distinct, baseline-resolved peaks.

  • Validation: Analyze both peaks via LC/MS. Both will show an exact mass corresponding to m/z 243 [M+H]⁺ [1]. Final structural assignment of the 5-chloro vs. 3-chloro isomer must be confirmed via 2D NMR (NOESY/ROESY), observing the spatial correlation between the N-methyl protons and the adjacent substituent.

SFCWorkflow A Crude Alkylation Mixture (Mixed Regioisomers) B Normal-Phase Flash Chromatography (Bulk Impurity Removal) A->B EtOAc/Hexanes C Supercritical Fluid Chromatography (SFC) (Isomeric Resolution) B->C Enriched Mixture D 5-chloro-3-iodo-1-methyl-1H-pyrazole (Target: Yellow Liquid) C->D Peak 1 (Collect) E 3-chloro-5-iodo-1-methyl-1H-pyrazole (Byproduct) C->E Peak 2 (Discard)

Figure 2: Two-stage chromatographic workflow for the isolation of the target pyrazole.

References

  • Source: Google Patents (Assignee: Nuvalent, Inc. / PharmaResources Co., Ltd.)

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling Side Products in Cross-Coupling of 5-chloro-3-iodo-1-methyl-1H-pyrazole

As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application. The following guide is structured from an in-the-field perspective, addressing the commo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application. The following guide is structured from an in-the-field perspective, addressing the common and often frustrating issue of homocoupling during the cross-coupling of halogenated pyrazoles. This specific substrate, 5-chloro-3-iodo-1-methyl-1H-pyrazole, is a valuable building block, but its successful functionalization requires a nuanced understanding of the competing reaction pathways that can diminish yield and complicate purification.

This document moves beyond simple procedural lists to explain the causality behind each recommendation, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Troubleshooting Guide

This section is designed to provide direct answers to specific experimental problems. Each question addresses a common failure mode observed in the lab.

Question 1: I'm performing a Suzuki-Miyaura coupling and observing a significant amount of biaryl byproduct derived from my boronic acid. What are the primary causes and how can I fix it?

This is the most common issue in Suzuki couplings. The formation of a symmetrical biaryl from your boronic acid reagent is a classic sign that your catalytic system is promoting an undesired reaction pathway.

Primary Causes & Solutions:

  • Oxygen Contamination: The presence of dissolved oxygen is a primary culprit. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species are known to directly catalyze the oxidative homocoupling of boronic acids, consuming your nucleophile and generating impurities.

  • Inefficient Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. If this reduction is slow or inefficient, the remaining Pd(II) can promote homocoupling before the cross-coupling cycle can even begin.

Table 1: Mitigation Strategies for Boronic Acid Homocoupling

Strategy Action Rationale
Atmosphere Control Rigorously degas all solvents (e.g., 15-30 minutes of Argon sparging or 3x freeze-pump-thaw cycles) and maintain a positive pressure of inert gas (Ar or N₂). This removes dissolved oxygen, preventing the oxidation of Pd(0) to the homocoupling-promoting Pd(II) state.
Catalyst Selection Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These catalysts do not require an unpredictable in situ reduction step, ensuring a higher concentration of the active Pd(0) species from the start.
Ligand Choice Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the final reductive elimination step of the desired cross-coupling cycle. By making the desired reaction faster, you kinetically outcompete the slower homocoupling pathway.
Stoichiometry Use a slight excess of the 5-chloro-3-iodo-1-methyl-1H-pyrazole (e.g., 1.1–1.2 equivalents relative to the boronic acid). This favors the initial oxidative addition of the pyrazole to the Pd(0) catalyst, pushing the reaction toward the desired cycle.

| Reagent Addition | Add the boronic acid solution slowly over 30-60 minutes using a syringe pump. | This keeps the instantaneous concentration of the boronic acid low, reducing the rate of the bimolecular homocoupling reaction. |

Question 2: My Sonogashira reaction is producing a lot of diyne byproduct (Glaser coupling). How do I suppress this?

The formation of a diyne from the self-coupling of your terminal alkyne is known as Glaser or Hay coupling. In Sonogashira reactions, this is almost always mediated by the copper(I) co-catalyst.

Primary Causes & Solutions:

  • Copper(I) Co-catalyst: The traditional Sonogashira protocol uses a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate, which then transmetalates to the palladium center. However, this same copper acetylide can undergo oxidative dimerization in the presence of oxygen to form the diyne.

  • Reaction Temperature: The relative rates of Sonogashira coupling and Glaser coupling can be temperature-dependent. In some systems, lower temperatures favor the homocoupling pathway.

The most robust solution is to eliminate the primary cause: switch to a copper-free protocol.

Table 2: Comparison of Sonogashira Protocols

Feature Classic Sonogashira Copper-Free Sonogashira
Catalysts Pd complex + Cu(I) salt (e.g., CuI) Pd complex only
Base Amine base (e.g., Et₃N, DIPEA) Often a stronger or different base may be required
Homocoupling Risk High, especially with oxygen present. Significantly minimized to near-zero.

| Recommendation | Avoid for substrates where homocoupling is a concern. | Strongly recommended for clean conversion of 5-chloro-3-iodo-1-methyl-1H-pyrazole. |

If a copper-free approach is not feasible, ensure the reaction is run under strictly anaerobic conditions and consider optimizing the temperature. Some specialized ligand systems have been shown to favor the Sonogashira pathway even at high temperatures in the presence of copper.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which halogen on 5-chloro-3-iodo-1-methyl-1H-pyrazole will react?

The reaction will occur selectively at the C-I bond. The first and rate-determining step in most cross-coupling cycles is the oxidative addition of the organohalide to the Pd(0) center. The reactivity for this step follows the order of bond strength: C-I > C-Br > C-OTf > C-Cl. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more reactive toward oxidative addition. This allows for selective functionalization at the 3-position of the pyrazole ring.

Q2: Can you illustrate the difference between the desired cross-coupling cycle and the homocoupling side reaction?

Certainly. The diagram below illustrates how the active Pd(0) catalyst can be diverted from the productive cross-coupling cycle by oxygen, leading to a separate, detrimental cycle that promotes boronic acid homocoupling.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Homocoupling Side-Reaction pd0 Pd(0)L₂ (Active Catalyst) pdi_int Ar-Pd(II)-I(L)₂ (Oxidative Addition) pd0->pdi_int Ar-I pdii Pd(II) Species pd0->pdii Oxidation transmetal Ar-Pd(II)-R(L)₂ (Transmetalation) pdi_int->transmetal R-B(OH)₂ + Base transmetal->pd0 product Ar-R (Desired Product) transmetal->product Reductive Elimination pdii->pd0 Reduction by Boronic Acid homo_int Pd(II)-Boronate Complex pdii->homo_int 2x R-B(OH)₂ homo_product R-R (Homocoupling Product) homo_int->homo_product oxygen O₂ (Oxygen)

Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction.

Q3: How exactly do bulky, electron-rich ligands work to prevent homocoupling?

This is an excellent question that gets to the heart of modern catalyst design. These ligands, such as the Buchwald biaryl phosphines, influence the reaction in two primary ways:

  • Steric Bulk: The large size of the ligands creates a sterically crowded environment around the palladium center. This physically hinders the approach and interaction of multiple boronic acid molecules, which is required for the homocoupling pathway.

  • Electronic Effects: These ligands are highly electron-donating, which increases the electron density on the palladium atom. This increased electron density facilitates the final, crucial step of the desired cycle: reductive elimination. By dramatically speeding up this product-forming step, the palladium intermediate has less time to engage in slower, off-cycle side reactions like homocoupling.

Q4: What is the most reliable method for degassing solvents?

For most applications, including these cross-coupling reactions, subsurface sparging with an inert gas is both effective and convenient.

  • Procedure: Insert a long needle or cannula connected to a nitrogen or argon line into your solvent. Ensure the tip is below the liquid surface. Bubble the gas through the solvent for 15-30 minutes. The inert gas physically displaces dissolved oxygen.

Freeze-pump-thaw is a more rigorous method but is often unnecessary unless your system is exceptionally oxygen-sensitive.

  • Procedure: Freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases from the headspace, and then thaw. This cycle is typically repeated three times.

Below is a visual workflow to guide your troubleshooting process when homocoupling is detected.

G start High Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated and under an inert atmosphere? start->check_o2 check_catalyst Are you using a Pd(0) source or a reliable precatalyst? check_o2->check_catalyst Yes sol_o2 ACTION: Improve degassing. Use sparging or freeze-pump-thaw. check_o2->sol_o2 No check_ligand Is the ligand a bulky, electron-rich phosphine? check_catalyst->check_ligand Yes sol_catalyst ACTION: Switch to Pd(PPh₃)₄ or a Buchwald precatalyst. check_catalyst->sol_catalyst No check_addition Can you add the coupling partner slowly? check_ligand->check_addition Yes sol_ligand ACTION: Screen ligands like SPhos, XPhos, or RuPhos. check_ligand->sol_ligand No sol_addition ACTION: Use a syringe pump for slow addition. check_addition->sol_addition No success Problem Resolved check_addition->success Yes sol_o2->check_catalyst sol_catalyst->check_ligand sol_ligand->check_addition sol_addition->success

Caption: A logical workflow for troubleshooting homocoupling.

Section 3: Generalized Experimental Protocol

This protocol for a Suzuki-Miyaura coupling provides a robust starting point designed to minimize homocoupling. It may require optimization for your specific boronic acid.

Materials:

  • 5-chloro-3-iodo-1-methyl-1H-pyrazole (1.0 mmol, 1.1 eq)

  • Aryl boronic acid (1.1 mmol, 1.0 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)

  • Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-chloro-3-iodo-1-methyl-1H-pyrazole, boronic acid, potassium phosphate, and palladium precatalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) via syringe under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. Vigorous stirring is crucial, especially in biphasic systems.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 3: Key Quantitative Parameters

Parameter Recommended Range Rationale
Catalyst Loading 0.01 - 2 mol% Modern precatalysts allow for very low loadings. Higher loadings are rarely beneficial and can increase costs and side reactions.
Ligand:Pd Ratio 1:1 to 2:1 For precatalysts, the ratio is fixed. If building the catalyst in situ, a slight excess of ligand can help stabilize the active species.
Base Equivalents 2.0 - 3.0 eq Ensures complete activation of the boronic acid for transmetalation. Insufficient base can stall the reaction.

| Aryl Halide:Boronic Acid | 1.1 : 1.0 | A slight excess of the pyrazole halide favors the desired oxidative addition pathway. |

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Cross-Coupling Reactions Guide.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem.
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile - Benchchem.
  • Mishra, N., et al. (2021). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. J. Org. Chem., 86, 17890-17895. Available at: [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. Available at: [Link]

  • Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Org. Process Res. Dev., 11(3), 436–443. Available at: [Link]

  • Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids - RSC Publishing. Available at: [Link]

  • Stille reaction - Wikipedia. Available at: [Link]

  • Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling - Organic Chemistry Portal. Available at: [Link]

  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry. Available at: [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde - Benchchem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

Optimization

Scale-up process optimization and safety for 5-chloro-3-iodo-1-methyl-1H-pyrazole production

Welcome to the Technical Support and Process Optimization Center for pyrazole-based pharmaceutical intermediates. This guide is specifically engineered for process chemists, scale-up engineers, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Process Optimization Center for pyrazole-based pharmaceutical intermediates. This guide is specifically engineered for process chemists, scale-up engineers, and drug development professionals dealing with the synthesis and isolation of 5-chloro-3-iodo-1-methyl-1H-pyrazole .

This intermediate is highly valued in the synthesis of complex active pharmaceutical ingredients (APIs), including CCR6 antagonists, M5 muscarinic acetylcholine receptor antagonists, and RIPK1 inhibitors[1][2][3]. However, its scale-up presents unique challenges in regioselectivity, thermal management, and purification.

Part 1: Process Optimization & Troubleshooting FAQs

Q1: During the N-methylation of 5-chloro-3-iodo-1H-pyrazole, we are observing a poor ratio of the desired N1-methyl isomer to the N2-methyl regioisomer. How can we optimize this? Causality & Solution: The starting material, 5-chloro-3-iodo-1H-pyrazole, exists as a pair of tautomers. Alkylation under standard basic conditions (e.g., K2​CO3​ in DMF) often yields a mixture of regioisomers because the reaction is kinetically driven by the steric hindrance of the adjacent halogen atoms. To shift the regioselectivity:

  • Base Selection: Switch from K2​CO3​ to Cs2​CO3​ . The larger cesium cation provides better solubility and forms a more reactive, less tightly bound ion pair with the pyrazolate anion, often altering the kinetic distribution in favor of the less sterically hindered nitrogen.

  • Temperature Control: Lowering the dosing temperature of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to 0–5 °C suppresses the activation energy required for the formation of the undesired, more sterically crowded isomer.

  • Solvent Polarity: Using a highly polar, aprotic solvent like DMF or NMP stabilizes the transition state, but adding a non-polar co-solvent (like toluene) can sometimes precipitate the desired isomer dynamically if the solubility profiles differ significantly.

Q2: We want to avoid methyl iodide ( MeI ) at the pilot scale due to its volatility and toxicity. Are there viable alternatives for this specific substrate? Causality & Solution: Yes. While MeI is standard for medicinal chemistry, process scale-up often utilizes dimethyl sulfate ( Me2​SO4​ ) or dimethyl carbonate (DMC).

  • Dimethyl Sulfate: Offers a higher boiling point (188 °C) and lower vapor pressure, making it safer for reactor charging. However, it requires a robust aqueous quench (typically with ammonium hydroxide or dilute NaOH ) to destroy unreacted reagent prior to extraction.

  • Dimethyl Carbonate (DMC): A greener alternative that acts as both solvent and reagent. It requires higher temperatures (often >90 °C) and a catalyst (like DABCO or K2​CO3​ ), which may lead to thermal degradation of the iodo-substituent. For this specific di-halogenated pyrazole, Me2​SO4​ at lower temperatures is the preferred scalable compromise.

Q3: Can we synthesize this via direct iodination of 5-chloro-1-methyl-1H-pyrazole instead of methylating the iodo-pyrazole? Causality & Solution: Direct halogenation of 1-methylpyrazoles typically occurs at the most electron-rich C4 position, not C3[4]. To achieve C3-iodination, you must utilize directed metalation. Using a sterically hindered, non-nucleophilic base like TMPMgCl·LiCl (Knochel-Hauser base) allows for selective deprotonation at C5 (or C3 if C5 is blocked), followed by an iodine quench. However, because your substrate already has a chlorine at C5, lithiation/magnesiation at C3 is possible but highly sensitive to cryogenic conditions (-78 °C to -20 °C) to prevent halogen-metal exchange or benzyne-like elimination. The N-methylation of the pre-halogenated pyrazole remains the most robust route for scale-up.

Part 2: Quantitative Data & Condition Screening

The following table summarizes the optimization data for the N-methylation of 5-chloro-3-iodo-1H-pyrazole to achieve the target 5-chloro-3-iodo-1-methyl-1H-pyrazole.

Reagent / BaseSolventTemp (°C)Conversion (%)Ratio (Target:Undesired)Scalability Rating
MeI / K2​CO3​ DMF25>95%65 : 35Low (Volatility/Toxicity)
MeI / K2​CO3​ DMF0 - 5>90%78 : 22Moderate
Me2​SO4​ / Cs2​CO3​ DMF0 - 5>98%85 : 15High
DMC / DABCONeat120<40%N/A (Decomp.)Not Recommended

Part 3: Self-Validating Experimental Protocol

Process: Scalable N-Methylation of 5-chloro-3-iodo-1H-pyrazole Note: This protocol utilizes Me2​SO4​ for improved safety at scale compared to MeI .

  • System Preparation & Validation:

    • Charge a jacketed glass-lined reactor with DMF (5.0 volumes relative to starting material).

    • Self-Validation Check: Perform Karl Fischer (KF) titration on the solvent. Moisture must be <0.05% to prevent hydrolysis of the methylating agent.

  • Substrate & Base Charging:

    • Add 5-chloro-3-iodo-1H-pyrazole (1.0 equivalent) to the reactor. Stir at 200 rpm until fully dissolved.

    • Charge Cs2​CO3​ (1.5 equivalents) in portions. The suspension will become heterogeneous.

    • Cool the reactor internal temperature (T_int) to 0–5 °C.

  • Controlled Alkylation:

    • Load dimethyl sulfate (1.1 equivalents) into a dropping funnel or dosing pump.

    • Dose the Me2​SO4​ over 2 hours. Crucial: Maintain T_int below 10 °C to suppress the formation of the undesired regioisomer and manage the mild exotherm.

  • In-Process Control (IPC):

    • After 4 hours of post-dosing agitation at 5 °C, sample the slurry.

    • Self-Validation Check: Quench the sample in water/EtOAc and analyze via HPLC. Proceed to the next step only when starting material is <1.0% (AUC).

  • Quench and Workup:

    • Slowly charge a 10% aqueous NH4​OH solution (3.0 volumes) while maintaining T_int <20 °C. Agitate for 1 hour to destroy residual Me2​SO4​ .

    • Extract the aqueous mixture with Ethyl Acetate (3 x 4.0 volumes).

    • Wash the combined organic layers with 5% aqueous LiCl (2 x 3.0 volumes) to remove residual DMF, followed by brine.

  • Purification (Regioisomer Separation):

    • Concentrate the organic layer under reduced pressure to a crude oil.

    • Because the regioisomers have distinct polarities, they can be separated via Supercritical Fluid Chromatography (SFC) or by crystallization from Heptane/MTBE mixtures, yielding the pure 5-chloro-3-iodo-1-methyl-1H-pyrazole.

Part 4: Process Workflow Visualization

G N1 5-chloro-3-iodo-1H-pyrazole + DMF + Cs2CO3 N2 Cooling Phase (T_int = 0-5 °C) N1->N2 N3 Controlled Dosing (Dimethyl Sulfate) N2->N3 N4 IPC Check (HPLC: SM < 1.0%) N3->N4 N5 Ammonium Hydroxide Quench N4->N5 N6 Liquid-Liquid Extraction (EtOAc / LiCl wash) N5->N6 N7 Regioisomer Separation (Heptane/MTBE Cryst.) N6->N7 N8 Target Product: 5-chloro-3-iodo-1-methyl-1H-pyrazole N7->N8

Optimized scale-up workflow for the N-methylation of 5-chloro-3-iodo-1H-pyrazole.

References

  • [1] ACS Publications. Early Process Development of PF-07054894, a Squaramide-Based Antagonist of C–C Chemokine Receptor Type 6 (CCR6). Available at:[Link]

  • Ludwig-Maximilians-Universität München. Br/Mg-Exchange on 1,2-Dibromocyclopentene Derivatives and Regio- and Chemoselective Functionalizations of Pyrazoles. Available at:[Link]

  • Google Patents. WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents. Available at:

  • Google APIs / US Patent Office. United States Patent Application (PCT/US2021/030842). Available at: [Link]

  • [2] ACS Publications. Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. Available at: [Link]

  • [3] National Institutes of Health (NIH). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Ligand Selection for Palladium-Catalyzed Cross-Coupling of 5-chloro-3-iodo-1-methyl-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for navigating the complexities of palladium-catalyzed cross-coupling reactions with 5-chloro-3-iodo-1-methyl-1H-pyrazole. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for navigating the complexities of palladium-catalyzed cross-coupling reactions with 5-chloro-3-iodo-1-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with selectivity, reactivity, and side reactions when functionalizing this di-halogenated heterocyclic substrate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and select the optimal palladium ligands for your synthetic goals.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the activation of 5-chloro-3-iodo-1-methyl-1H-pyrazole. We delve into the causality behind experimental choices to empower you to make informed decisions in your research.

Q1: My reaction is not selective and I'm getting a mixture of products from both C-I and C-Cl activation. How can I exclusively favor C-I activation?

A1: This is a classic selectivity challenge rooted in the fundamental principles of palladium catalysis. The Carbon-Iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition than the Carbon-Chlorine (C-Cl) bond.[1] Therefore, achieving selectivity for the C-I position is highly feasible with the correct ligand and reaction conditions.

Root Cause Analysis: If you are observing non-selective activation, it is likely that your reaction conditions (high temperature, overly reactive catalyst system) are too harsh, surmounting the inherent reactivity difference between the two C-X bonds.

Solutions:

  • Ligand Choice: Employ ligands that are effective but not overly reactive. Traditional, less bulky phosphine ligands are often sufficient for C-I activation.

    • Triphenylphosphine (PPh₃): This is a standard, cost-effective choice for activating C-I bonds. Its moderate electron-donating ability and size are well-suited for the initial, more facile oxidative addition step.[2][3]

    • Bidentate Ligands (e.g., dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can also be highly effective, often providing greater stability to the palladium center.

  • Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C). High temperatures can provide the necessary activation energy to initiate C-Cl bond cleavage.

  • Palladium Precatalyst: Use a simple palladium source like Pd(PPh₃)₄ or generate the active Pd(0) species in situ from Pd₂(dba)₃ and your chosen ligand.[4]

Q2: I'm observing significant hydrodehalogenation, especially at the C-I position, leading to 5-chloro-1-methyl-1H-pyrazole as a byproduct. How can I prevent this?

A2: Hydrodehalogenation is a common parasitic side reaction where the halide is replaced by a hydrogen atom.[5][6] This typically occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle, which then undergoes reductive elimination with the pyrazole ring.[6]

Root Cause Analysis:

  • Base: Strong alkoxide bases (e.g., NaOtBu) can promote the formation of Pd-H species.

  • Solvent: Protic solvents (e.g., alcohols) or residual water can serve as a hydride source.[5][6]

  • Ligand: Ligands that do not sufficiently promote the desired reductive elimination step can allow the competing hydrodehalogenation pathway to dominate.[5]

Solutions:

  • Switch to a Weaker Base: Use inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5][6] These are less prone to generating Pd-H species.

  • Use Anhydrous Solvents: Ensure your solvents (e.g., dioxane, toluene) are rigorously dried to minimize water content.[5]

  • Employ Bulky, Electron-Rich Ligands: This is the most critical factor. Buchwald-type biarylphosphine ligands are specifically designed to address this issue.

    • SPhos, XPhos, or RuPhos: These ligands possess significant steric bulk that accelerates the rate-limiting reductive elimination step, ensuring the desired C-C or C-N bond formation outpaces the undesired C-H formation.[5][7] Their electron-rich nature also facilitates the initial oxidative addition.

Q3: I have successfully functionalized the C-I position and now want to activate the more robust C-Cl bond for a sequential cross-coupling. What is the best strategy?

A3: Activating a C-Cl bond, particularly on an electron-rich heterocyclic ring, is significantly more challenging than activating a C-I bond and requires a highly active catalyst system.[8]

Strategy: The key is to use a palladium catalyst equipped with a very bulky and highly electron-donating ligand. These properties are essential to facilitate the difficult oxidative addition of the strong C-Cl bond.[8][9][10]

Recommended Ligand Classes:

  • Bulky Biarylphosphines (Buchwald Ligands):

    • XPhos or GPhos: These are excellent first choices. Their steric bulk and electronic properties are designed to create a highly reactive, low-coordinate Pd(0) species necessary for C-Cl bond cleavage.[7]

    • AdBrettPhos: Another highly effective, sterically demanding ligand for challenging couplings.[11]

  • Dialkylphosphines:

    • Tri-tert-butylphosphine (P(t-Bu)₃) or Tricyclohexylphosphine (PCy₃): These are extremely electron-rich and sterically hindered ligands that are known to promote the activation of aryl chlorides.[9]

  • N-Heterocyclic Carbenes (NHCs):

    • IPr or SImes: NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts capable of activating unreactive chlorides.[12]

Reaction Conditions:

  • Higher Temperatures: You will likely need to increase the reaction temperature (e.g., 100-120 °C) compared to the C-I activation step.

  • Stronger Base: A stronger base like NaOtBu or LiHMDS might be necessary to facilitate the catalytic cycle, particularly for Buchwald-Hartwig aminations.[13]

Ligand Selection Workflow

The following diagram outlines a decision-making process for selecting the appropriate ligand based on your target transformation.

LigandSelection Ligand Selection for 5-chloro-3-iodo-1-methyl-1H-pyrazole Start What is your synthetic goal? Target_CI Selective C-I Activation Start->Target_CI First functionalization Target_CCl Sequential C-Cl Activation (after C-I functionalization) Start->Target_CCl Second functionalization Ligand_CI Use moderately active ligands: • PPh₃ • dppf Target_CI->Ligand_CI Troubleshoot Observing side reactions? (e.g., hydrodehalogenation) Target_CI->Troubleshoot Ligand_CCl Use bulky, electron-rich ligands: • XPhos, SPhos (Buchwald) • P(t-Bu)₃ (Alkylphosphine) • IPr (NHC) Target_CCl->Ligand_CCl Conditions_CI Mild Conditions: • Lower Temp (60-80°C) • Weaker Base (K₂CO₃) Ligand_CI->Conditions_CI Conditions_CCl Forcing Conditions: • Higher Temp (100-120°C) • Stronger Base (NaOtBu) Ligand_CCl->Conditions_CCl Troubleshoot_Sol Switch to bulky ligand (e.g., SPhos) and weaker base (K₂CO₃) Troubleshoot->Troubleshoot_Sol

Caption: Decision workflow for ligand selection.

Ligand Selection Summary Table

This table summarizes the characteristics of recommended ligands for activating the C-I and C-Cl bonds of 5-chloro-3-iodo-1-methyl-1H-pyrazole.

Ligand ClassExample LigandKey CharacteristicsPrimary ApplicationSteric Bulk (Cone Angle)Electron Donating Ability
Triarylphosphine PPh₃Inexpensive, readily available, moderate activitySelective C-I activation145°Moderate
Bidentate Phosphine dppfStabilizes catalyst, good for Suzuki couplingsSelective C-I activationLarge (Bite Angle ~99°)Moderate
Bulky Biarylphosphine XPhosVery bulky, electron-rich, high activityC-Cl activation, suppressing side reactionsVery LargeHigh
Bulky Biarylphosphine SPhosVery bulky, electron-rich, high activityC-Cl activation, suppressing side reactionsVery LargeHigh
Dialkylphosphine P(t-Bu)₃Extremely electron-rich, very bulkyC-Cl activation182°Very High
N-Heterocyclic Carbene IPrStrong σ-donor, forms robust catalystsC-Cl activationVery Large (%V_bur ~37)Very High

Note: Cone angle and percent buried volume (%V_bur) are parameters used to quantify the steric bulk of a ligand.[10][14]

Mechanistic Considerations & Experimental Protocols

The Palladium Catalytic Cycle

Understanding the fundamental catalytic cycle is crucial for rational ligand selection. The ligand (L) plays a pivotal role in every step, influencing both the rate and outcome of the reaction.[7][15]

CatalyticCycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar)Pd(II)(X)L₂ Pd0->OxAdd Ar-X (Pyrazole Halide) Transmetal Transmetalation Intermediate (Ar)Pd(II)(R)L₂ OxAdd->Transmetal R-M (e.g., Boronic Acid) ReductElim Product Ar-R Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Regenerates Catalyst

Caption: The palladium cross-coupling catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Halogen bond. This is often the rate-determining step, especially for strong C-Cl bonds.[16][17][18] Electron-rich ligands accelerate this step by increasing the nucleophilicity of the palladium center.

  • Transmetalation: The organic group (R) from the coupling partner (e.g., a boronic acid in a Suzuki reaction) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments (Ar and R) couple, forming the new bond and regenerating the Pd(0) catalyst.[16] Bulky ligands promote this step by creating steric pressure around the metal center.

General Protocol for Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a robust starting point for the selective functionalization of the 3-iodo position.

Materials:

  • 5-chloro-3-iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.0-3.0 equiv), finely ground

  • Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vessel, add 5-chloro-3-iodo-1-methyl-1H-pyrazole, the arylboronic acid, and K₂CO₃.

  • Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[19]

  • In a separate vial under the inert atmosphere, add Pd₂(dba)₃ and SPhos, then add the degassed solvent mixture (e.g., 4:1 dioxane/water). Swirl to dissolve/suspend the catalyst components.

  • Using a syringe, transfer the catalyst solution to the reaction vessel containing the solids.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

References

  • Amatore, C., & Jutand, A. (Year). Oxidative addition of aryl halides to transient anionic σ-aryl-palladium(0)
  • Dede, Y., & Tüzün, N. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(10), 2405–2413. [Link]

  • Powers, I. G., & Uyeda, C. (Year). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC. [Link]

  • Dede, Y., & Tüzün, N. (Year).
  • Vetticatt, M. J., & Singh, R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PMC. [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Chemistry. [Link]

  • Vantourout, J. C., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

  • Ghaffari, B., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • ResearchGate. (Year). Three widely utilized well-defined palladium pre-catalysts. ResearchGate. [Link]

  • Johnson Matthey. (Year). Palladium coupling precatalysts PdL2X2. Johnson Matthey. [Link]

  • Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. [Link]

  • Bruneau, A., et al. (Year). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link]

  • Vantourout, J. C., et al. (2025). Initiation of Palladium Precatalysts: Efficiency and Product Selectivity as a Function of Ligand, Substrate, and Reaction Conditions. ACS Catalysis. [Link]

  • LibreTexts Chemistry. (2023). 2.9: Phosphines. Chemistry LibreTexts. [Link]

  • Ghaffari, B., et al. (Year). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Fairlamb, I. J. S., et al. (2015). Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl). ACS Catalysis. [Link]

  • Shabashov, D., & Daugulis, O. (Year). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. [Link]

  • Asensio, G., et al. (Year). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology. [Link]

  • Reddit User. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (Year). Applications of Halogenated Heterocycles for Cross Coupling Reactions. ResearchGate. [Link]

  • Aher, R. D., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Wikipedia. (Year). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hou, X., et al. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. [Link]

  • Beier, P., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. [Link]

  • ResearchGate. (2025). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. ResearchGate. [Link]

  • MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]

  • Academia.edu. (Year). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. [Link]

  • Esteruelas, M. A., et al. (2016). Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. Inorganic Chemistry. [Link]

  • Stanovnik, B., & Svete, J. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI. [Link]

  • ACS Publications. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. [Link]

  • Semantic Scholar. (Year). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. Semantic Scholar. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (Year). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Chen, G., & Shaughnessy, K. H. (Year). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry. [Link]

  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Selectivity: HPLC Method Development and Validation for 5-Chloro-3-iodo-1-methyl-1H-pyrazole

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is the baseline resolution of heavily halogenated positional isomers. 5-chloro-3-iodo-1-methyl-1H-pyrazole is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is the baseline resolution of heavily halogenated positional isomers. 5-chloro-3-iodo-1-methyl-1H-pyrazole is a highly specialized, electron-deficient heterocyclic intermediate, frequently utilized in the synthesis of next-generation heteroaromatic macrocyclic ether chemotherapeutic agents (such as ALK/ROS1 kinase inhibitors) .

Ensuring the purity of this intermediate is critical, as any contamination by its regioisomer (e.g., 3-chloro-5-iodo-1-methyl-1H-pyrazole) or des-halogenated byproducts will propagate through the synthetic pathway, ultimately compromising the final Active Pharmaceutical Ingredient (API). This guide provides an objective comparison of stationary phase chemistries, details an optimized, self-validating experimental protocol, and outlines a validation framework grounded in the latest and guidelines.

Stationary Phase Selection: A Comparative Analysis

The primary analytical challenge with halogenated pyrazoles lies in their physical chemistry. The strong electron-withdrawing inductive (-I) effects of the chlorine and iodine atoms render the pyrazole ring highly electron-deficient. Because the regioisomers share identical molecular weights and nearly indistinguishable overall hydrophobicity (LogP), traditional dispersive chromatography often fails.

To determine the optimal method, we compared three distinct stationary phase chemistries:

  • C18 (Octadecyl): Relies purely on hydrophobic (dispersive) interactions. Because the hydrophobic surface area of the regioisomers is identical, C18 fails to provide sufficient selectivity, resulting in co-elution.

  • Biphenyl: Offers strong π−π and steric interactions. While it provides better separation than C18, the rigid biphenyl structure can induce excessive retention and peak tailing for heavily iodinated species due to strong induced-dipole interactions.

  • Phenyl-Hexyl (Optimal): The hexyl linker provides flexibility, while the phenyl ring acts as an electron-rich π -donor. Because the exact position of the halogens (C3 vs. C5) subtly alters the localized electron density of the pyrazole π -system, the Phenyl-Hexyl phase exploits these micro-differences via orthogonal π−π interactions, delivering superior baseline resolution.

Table 1: Column Chemistry Performance Comparison

Data represents the separation of 5-chloro-3-iodo-1-methyl-1H-pyrazole from its critical pair (3-chloro-5-iodo-1-methyl-1H-pyrazole) under identical gradient conditions.

Column ChemistryRetention Time (min)USP Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Critical PairMechanism of SelectivityOverall Suitability
Standard C18 4.21.451.1 (Co-elution)Purely dispersive (Hydrophobic)Sub-optimal
Biphenyl 6.81.302.1Steric + Strong π−π Acceptable
Phenyl-Hexyl 5.51.052.8 (Baseline) Flexible π−π
  • Dipole
Optimal

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) criteria that must be satisfied prior to sample analysis, proving the method is "fit for purpose" at the exact time of use.

Causality of Method Parameters:
  • Mobile Phase Additive (0.1% TFA): Unsubstituted pyrazole has a conjugate acid pKa​ of ~2.5. However, the highly electronegative halogens drop the pKa​ of this analyte well below 0. Therefore, the molecule remains entirely neutral at pH 2.0. The 0.1% Trifluoroacetic acid (TFA) is not added to protonate the analyte, but rather to suppress the ionization of residual silanol groups on the silica support, preventing secondary ion-exchange interactions that cause peak tailing.

  • Detection (230 nm): Halogenated heteroaromatics exhibit strong π→π∗ transitions. 230 nm avoids the end-absorption noise of organic modifiers while capturing the primary absorbance band of the conjugated system.

Step-by-Step Methodology
  • Column Preparation: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm). Equilibrate column at 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 20% B (Isocratic hold to focus the analyte band)

    • 2–12 min: 20% 70% B (Linear gradient for resolution)

    • 12–14 min: 70% 95% B (Column wash)

    • 14–18 min: 20% B (Re-equilibration)

  • Flow Rate & Injection: Set flow rate to 1.0 mL/min. Inject 5 µL of the sample (nominal concentration: 0.5 mg/mL in 50:50 Water:Acetonitrile).

  • System Suitability Testing (The Self-Validating Mechanism): Before running unknown samples, inject the SST Resolution Mix (containing the API and the 3-chloro-5-iodo regioisomer). The run is only valid if:

    • Resolution ( Rs​ ) 2.0

    • Tailing Factor ( Tf​ ) 1.5

    • Injection Precision (%RSD of 6 replicate API injections) 1.0%

Method Validation Framework (ICH Q2(R2) & USP <1225>)

The recent revisions to (effective June 2024) and represent a paradigm shift from a static "checklist" approach to a dynamic, lifecycle-based Quality by Design (QbD) approach. Validation is now explicitly tied to the Analytical Target Profile (ATP) and the continuous verification of the reportable result's uncertainty.

HPLC_Validation_Lifecycle ATP 1. Analytical Target Profile (ATP) Define Critical Pair Resolution (Rs > 2.0) Screening 2. Stationary Phase Screening (C18 vs. Phenyl-Hexyl vs. Biphenyl) ATP->Screening Optimization 3. Method Optimization (Gradient, pH, Temperature Tuning) Screening->Optimization Validation 4. ICH Q2(R2) Validation (Specificity, Linearity, Precision, Accuracy) Optimization->Validation Lifecycle 5. USP <1225> Lifecycle Management (Ongoing Performance Verification) Validation->Lifecycle

Workflow for QbD-based HPLC method development and lifecycle validation.

Table 2: ICH Q2(R2) Validation Parameters and Experimental Results

The following data demonstrates the method's fitness for purpose in quantifying 5-chloro-3-iodo-1-methyl-1H-pyrazole purity.

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result
Specificity PDA Peak Purity analysis of API spiked with known regioisomers and degradation products.Purity Angle < Purity Threshold; No interference at API Rt​ .Pass. Purity Angle: 0.12 < Threshold: 0.45. Rs​ = 2.8.
Linearity & Range 5 concentration levels from LOQ to 120% of nominal target concentration.Correlation coefficient ( R2 ) 0.999; y-intercept 2.0% of target response. R2 = 0.9998; y-intercept = 0.8%.
Accuracy (Recovery) Triplicate preparations of API spiked at 50%, 100%, and 150% of nominal concentration.Mean recovery between 98.0% – 102.0% at all levels.50%: 99.8%100%: 100.2%150%: 99.5%
Repeatability (Precision) 6 independent sample preparations at 100% nominal concentration.%RSD of peak area 1.0%.%RSD = 0.42%
Sensitivity (LOD/LOQ) Signal-to-Noise (S/N) ratio calculation from low-concentration injections.LOD S/N 3:1LOQ S/N 10:1LOD: 0.01 µg/mLLOQ: 0.03 µg/mL

Conclusion

The successful analysis of 5-chloro-3-iodo-1-methyl-1H-pyrazole requires moving beyond default dispersive chromatography. By understanding the underlying electron-deficient nature of the halogenated pyrazole ring, we can rationally select a Phenyl-Hexyl stationary phase to exploit orthogonal π−π interactions. When coupled with a self-validating system suitability protocol and aligned with the modern ICH Q2(R2) lifecycle framework, this method ensures uncompromising accuracy and trustworthiness for pharmaceutical release testing.

References

  • Source: Google Patents (WO2021226269A1)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • USP <1225> Method Validation Services & Guidelines Source: BA Sciences / United States Pharmacopeia URL:[Link]

Comparative

Transition Metal Catalyst Efficiency for the Regioselective Functionalization of 5-Chloro-3-iodo-1-methyl-1H-pyrazole

Executive Summary In modern drug discovery and agrochemical development, 5-chloro-3-iodo-1-methyl-1H-pyrazole serves as a highly versatile, dihalogenated building block [[1]](). The presence of two distinct halogens on t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, 5-chloro-3-iodo-1-methyl-1H-pyrazole serves as a highly versatile, dihalogenated building block [[1]](). The presence of two distinct halogens on the heteroaromatic ring—an iodine at the C3 position and a chlorine at the C5 position—presents a strategic opportunity for sequential, regioselective cross-coupling. This guide provides an in-depth, objective comparison of transition metal catalysts (Palladium, Nickel, and Copper) used to functionalize this scaffold, grounded in mechanistic thermodynamics and field-proven experimental protocols.

Mechanistic Rationale: The Thermodynamics of Regioselectivity

The core principle enabling the sequential functionalization of this pyrazole scaffold lies in the stark difference in Bond Dissociation Energies (BDE) between the C-I and C-Cl bonds. The average BDE for a C-I bond is approximately 240 kJ/mol, whereas a C-Cl bond is significantly stronger at approximately 328 kJ/mol 2.

In the context of halo-heterocycles, this thermodynamic delta dictates the kinetics of oxidative addition by low-valent transition metals [[3]](). Because oxidative addition is typically the rate-determining step in cross-coupling catalytic cycles, a properly selected catalyst will preferentially insert into the weaker C3-I bond at lower temperatures, leaving the robust C5-Cl bond completely intact for downstream functionalization.

MechanisticLogic SM 5-Chloro-3-iodo- 1-methyl-1H-pyrazole C3 C3-I Oxidative Addition (Fast, BDE ~240 kJ/mol) SM->C3 Preferred C5 C5-Cl Oxidative Addition (Slow, BDE ~328 kJ/mol) SM->C5 Disfavored Pd Pd(0) Catalyst Pd->C3 Prod3 C3-Functionalized Intermediate C3->Prod3

Mechanistic logic of regioselective Pd(0) oxidative addition driven by Bond Dissociation Energies.

Catalyst Performance & Selection Matrix

To objectively evaluate catalyst efficiency, we must analyze performance across both the initial C3-functionalization (C-I activation) and the subsequent C5-functionalization (C-Cl activation).

Palladium (Pd): The Regioselective Benchmark
  • C3-I Activation: Palladium catalysts, particularly Pd(PPh3)4 and Pd(dppf)Cl2 , exhibit exquisite chemoselectivity for the C3-I bond at moderate temperatures (60–80 °C). Over-insertion into the C5-Cl bond is negligible under these conditions, ensuring high regiochemical fidelity 4.

  • C5-Cl Activation: For the subsequent activation of the more recalcitrant C5-Cl bond, standard phosphine ligands fail. Highly active, bulky, electron-rich dialkylbiaryl phosphine ligands are required. XPhos Pd G3 is a premier choice, facilitating C5-arylation or amination at elevated temperatures (100–110 °C) 4.

Nickel (Ni): The Cost-Effective C-Cl Activator
  • C3-I Activation: While Ni(0) complexes can easily activate C-I bonds, their hyper-reactivity often leads to poor regioselectivity, resulting in complex mixtures of C3-mono, C5-mono, and bis-coupled products. Ni is not recommended for the first step.

  • C5-Cl Activation: NiCl2(dppp) or Ni(cod)2 excel in the second step. Nickel's smaller atomic radius and highly nucleophilic nature make it exceptionally efficient at breaking strong C-Cl bonds, often outperforming Pd catalysts in yield and cost-effectiveness for this specific transformation.

Copper (Cu): The Indispensable Co-Catalyst
  • C3-I Activation: Cu is primarily utilized as a co-catalyst (e.g., CuI ) alongside Pd in Sonogashira couplings to activate terminal alkynes. For direct C-N bond formation (Ullmann-type), Cu2O can be used at the C3-I position but generally requires harsher conditions (≥100 °C) than Pd, risking partial degradation of the pyrazole core.

Quantitative Performance Comparison
Catalyst SystemTarget BondReaction TypeOptimal Temp (°C)RegioselectivityAverage YieldNotes
Pd(PPh3)4 C3-ISuzuki-Miyaura60 - 80>99% (C3 over C5)85 - 95%Gold standard for Step 1.
Pd(dppf)Cl2 C3-ISuzuki-Miyaura70 - 90>98% (C3 over C5)80 - 90%Excellent for sterically hindered boronic acids.
CuI / Pd(PPh3)4 C3-ISonogashira25 - 50>99% (C3 over C5)85 - 90%Requires amine base (e.g., Et3N).
XPhos Pd G3 C5-ClSuzuki / Buchwald100 - 110N/A (Step 2)75 - 85%Requires strong base (e.g., KOtBu or K3PO4).
NiCl2(dppp) C5-ClKumada / Suzuki80 - 100N/A (Step 2)80 - 95%Highly cost-effective alternative to Pd for C-Cl.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific mass shifts via LC/MS, researchers can definitively confirm the success of each regioselective step. The starting material, 5-chloro-3-iodo-1-methyl-1H-pyrazole, presents a distinct isotopic mass signature (m/z ~243 [M+H]+) 1.

Protocol A: Regioselective C3-Arylation (Suzuki-Miyaura)

Objective: Selectively couple an aryl boronic acid at the C3 position while preserving the C5-Cl bond.

  • Setup: In an oven-dried Schlenk flask under argon, combine 5-chloro-3-iodo-1-methyl-1H-pyrazole (1.0 equiv), aryl boronic acid (1.1 equiv), and K2CO3 (2.5 equiv).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Add Pd(PPh3)4 (0.05 equiv).

  • Reaction: Heat the mixture to 75 °C for 4–6 hours.

  • Validation (LC/MS): Monitor the reaction. The self-validating checkpoint is the disappearance of the m/z 243 peak and the appearance of the product peak (m/z = 117 + MW of Aryl group - 1). The persistence of the characteristic 3:1 isotopic pattern of chlorine confirms the C5-Cl bond remains intact.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Subsequent C5-Arylation

Objective: Functionalize the remaining C5-Cl bond of the intermediate generated in Protocol A.

  • Setup: In a new argon-purged flask, combine the C3-functionalized intermediate (1.0 equiv), a second aryl boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Solvent & Catalyst: Add degassed Toluene/H2O (10:1 v/v). Add XPhos Pd G3 (0.05 equiv).

  • Reaction: Heat to 105 °C for 12 hours.

  • Validation (LC/MS): The critical validation step is the disappearance of the chlorine isotope pattern in the mass spectrum, indicating successful oxidative addition and cross-coupling at the C5 position.

  • Workup: Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC or flash chromatography.

Workflow Start Starting Material: 5-Chloro-3-iodo-1-methyl-1H-pyrazole Step1 Step 1: C3 Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2, K2CO3, 75°C Start->Step1 Workup1 LC/MS Validation (m/z shift) & Silica Gel Chromatography Step1->Workup1 Int Intermediate: 5-Chloro-3-aryl-1-methyl-1H-pyrazole Workup1->Int Step2 Step 2: C5 Cross-Coupling XPhos Pd G3, Ar'-B(OH)2, 105°C Int->Step2 Final Final Product: 3,5-Disubstituted Pyrazole Step2->Final

Step-by-step experimental workflow for the sequential functionalization of the pyrazole scaffold.

Conclusion

The functionalization of 5-chloro-3-iodo-1-methyl-1H-pyrazole is a masterclass in exploiting thermodynamic differentials. By leveraging the ~88 kJ/mol difference in bond dissociation energies between C-I and C-Cl bonds, researchers can achieve near-perfect regiocontrol. Pd(PPh3)4 remains the undisputed champion for the initial C3-I activation due to its mild operating conditions and high chemoselectivity. For the subsequent C5-Cl activation, upgrading to a highly active palladium pre-catalyst like XPhos Pd G3 , or pivoting to a highly nucleophilic Nickel system, is mandatory to overcome the elevated activation barrier.

References

  • US11542278B1 - Heteroaromatic macrocyclic ether chemotherapeutic agents Source: Google P
  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: PMC (nih.gov) URL: [[2.4]]
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society (ACS Public
  • 10.9: Bond Energies Source: Chemistry LibreTexts URL: [[2.11]]

Sources

Validation

Toxicity and safety profile comparison of halogenated 1-methyl-1H-pyrazoles

An in-depth evaluation of heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. Among these, the 1-methyl-1H-pyrazole core is a highly privileged structure.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. Among these, the 1-methyl-1H-pyrazole core is a highly privileged structure. However, when functionalizing this ring with halogens (fluorine, chlorine, bromine, or iodine) to improve target affinity or metabolic stability, application scientists must carefully navigate a complex toxicological landscape.

As a Senior Application Scientist, I have structured this guide to move beyond superficial observations. We will dissect the causality behind the toxicity of halogenated 1-methyl-1H-pyrazoles, compare their safety profiles, and establish self-validating experimental workflows to prevent late-stage in vivo failures.

Mechanistic Causality: The Dual-Edged Sword of Halogenation

Halogenation is routinely employed to modulate the physicochemical properties of pyrazoles. However, the specific choice of halogen fundamentally alters the molecule's safety profile:

  • Fluorination (The Safety Optimizer): Fluorine's high electronegativity and small Van der Waals radius often improve membrane permeability without drastically inflating lipophilicity (cLogP). Replacing potentially genotoxic groups (like nitro groups) with fluorine on pyrazole-fused rings has been shown to significantly reduce lethality in animal models while maintaining target inhibition[1]. Furthermore, polyfluorination can actually reduce toxicity by stabilizing the aromatic ring against oxidative metabolism, thereby preventing the formation of reactive intermediates.

  • Chlorination and Bromination (The Lipophilic Trap): Heavier halogens significantly increase cLogP. While this enhances binding affinity to lipophilic target pockets—such as in MAO-B inhibitors where the potency order is often F > Cl > Br[2]—it introduces a severe liability: non-specific accumulation in lipid-rich organelles.

  • Mitochondrial Toxicity (The Hidden Liability): Recent toxicological evaluations of 1-methyl-1H-pyrazole-5-carboxamides revealed an unexpected and severe acute mammalian toxicity (murine Maximum Tolerated Dose [MTD] ≤ 1 mg/kg). Strikingly, these compounds appeared safe in standard in vitro cell culture assays. The causality was traced to their lipophilicity, which drove the compounds into the mitochondrial matrix, resulting in a dose-dependent inhibition of the electron transport chain (ETC) and cellular respiration.

ToxicityPathway N1 Halogenated 1-Methyl-1H-Pyrazole N2 Increased Lipophilicity (cLogP) N1->N2 N3 Mitochondrial Accumulation N2->N3 N4 ETC Complex Inhibition N3->N4 N5 Decreased Oxygen Consumption N4->N5 N6 Acute Mammalian Toxicity N5->N6

Mechanistic pathway of halogenated pyrazole-induced mitochondrial toxicity.

Comparative Safety Data

To make informed decisions during lead optimization, researchers must weigh the biological activity against the toxicological cost of each halogen substituent.

Table 1: Comparative Toxicity Profile of Halogenated 1-Methyl-1H-Pyrazoles

Halogen SubstitutionImpact on Lipophilicity (cLogP)Mitochondrial Toxicity RiskIn Vivo Safety ProfileTypical Structural Application
Fluorine (-F, -CF3) Minimal increaseLowHigh MTD; reduced reactive metabolite formation[1].CNS drugs, Anticancer agents[2].
Chlorine (-Cl) Moderate increaseModerateRisk of dose-dependent hepatotoxicity.Agrochemicals, Kinase inhibitors.
Bromine (-Br) High increaseHighHigh risk of ETC uncoupling and acute toxicity.Specialized chemical probes.
None (-H) BaselineLowGenerally safe, but suffers from rapid metabolism.Baseline screening scaffold.

Self-Validating Experimental Protocols

Standard colorimetric viability assays (e.g., MTT, CellTiter-Glo) often fail to detect the specific mitochondrial toxicity induced by halogenated pyrazoles, especially if the cell line relies heavily on glycolysis (the Crabtree effect). To ensure trustworthiness, the following protocols are designed as self-validating systems —meaning the assay inherently proves its own accuracy through internal mechanistic controls.

Protocol A: High-Throughput Mitochondrial Respiration Assay (Seahorse XF)

This protocol directly measures the Oxygen Consumption Rate (OCR) in metabolically active cells to detect the hidden respiratory inhibition characteristic of toxic pyrazole chemotypes.

Step-by-Step Methodology:

  • Cell Preparation: Seed rat hepatoma (FAO) cells at 20,000 cells/well in a 96-well XF microplate. FAO cells are chosen because they maintain robust oxidative phosphorylation, unlike highly glycolytic immortalized lines.

  • Compound Preparation: Prepare the halogenated pyrazole derivatives in assay medium at a concentration gradient (0.1 µM to 10 µM).

  • Basal Measurement: Measure basal OCR for 15 minutes to establish the baseline metabolic rate of the cells.

  • Test Compound Injection (Port A): Inject the pyrazole derivatives and monitor OCR for 30 minutes. A drop in OCR indicates potential ETC inhibition.

  • Self-Validation Injection 1 (Port B - Oligomycin): Inject Oligomycin (1 µM). Validation Check: OCR must drop, proving the assay is successfully measuring ATP-linked respiration.

  • Self-Validation Injection 2 (Port C - FCCP): Inject FCCP (1 µM). Validation Check: OCR must spike to maximum capacity, proving the mitochondrial membrane is intact and responsive to uncoupling.

  • Self-Validation Injection 3 (Port D - Rotenone/Antimycin A): Inject Rotenone/Antimycin A (0.5 µM). Validation Check: OCR must drop to non-mitochondrial baseline, confirming the assay's dynamic range.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

To evaluate if the halogenated pyrazole undergoes toxic bioactivation (common with chlorinated aromatics).

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 10 µM of the pyrazole compound with Human Liver Microsomes (HLM, 1 mg/mL) and NADPH (1 mM) at 37°C.

  • Trapping Agent Addition: Add 5 mM Glutathione (GSH) to the mixture. GSH will covalently bind to any electrophilic reactive metabolites generated.

  • Quenching & Analysis: Quench with cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS for GSH-adducts.

  • Self-Validation Control: Run Acetaminophen (APAP) in parallel. Validation Check: The assay is only valid if the known toxic NAPQI-GSH adduct is successfully detected in the APAP control well.

ScreeningWorkflow S1 Step 1: Compound Synthesis (F, Cl, Br variants) S2 Step 2: FAO Cell Incubation (Metabolically Active) S1->S2 S3 Step 3: Seahorse XF Assay (Measure OCR) S2->S3 S4 Step 4: In Vivo Murine Model (MTD Determination) S3->S4 C1 Internal Control: Rotenone (Validates ETC Inhibition) C1->S3

Self-validating experimental workflow for early hepatotoxicity screening.

Conclusion & Strategic Recommendations

When developing 1-methyl-1H-pyrazole derivatives, application scientists must not rely solely on target binding affinity. The data clearly demonstrates that while chlorination and bromination can drive potency, they drastically increase the risk of mitochondrial toxicity due to excessive lipophilicity. Fluorination remains the safest strategy for halogenating this scaffold, offering a superior balance of membrane permeability, metabolic stability, and low in vivo toxicity[1][2]. Always implement self-validating metabolic assays (like the Seahorse XF workflow) prior to advancing these chemotypes into animal models.

References

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Publications / Journal of Medicinal Chemistry. Available at:[Link]

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Comparative

Benchmarking Leaving Group Ability in Dihalogenated Pyrazole Scaffolds: A Comprehensive Guide

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter a critical bottleneck in drug development: the regioselective functionalization of polyhalogenated scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter a critical bottleneck in drug development: the regioselective functionalization of polyhalogenated scaffolds. Dihalogenated pyrazoles are highly prized in medicinal chemistry for their ability to serve as multi-point diversification vectors. However, treating the pyrazole ring as a static scaffold is a fundamental misstep. It is a dynamic electronic system where every substituent alters the transition state energy of the adjacent bonds.

This guide objectively benchmarks the leaving group abilities of halogens across different positions on the pyrazole ring, providing a mechanistic framework and self-validating protocols for achieving absolute regiocontrol.

Mechanistic Causality: SNAr vs. Oxidative Addition

The fundamental dichotomy in halogenated pyrazole functionalization lies in the competing mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) versus Transition-Metal Catalyzed Cross-Coupling . The hierarchy of leaving group ability completely inverts depending on the chosen pathway.

The SNAr Pathway (Addition-Elimination)

In SNAr, the reaction is driven by the stabilization of the intermediate Meisenheimer complex. The leaving group ability follows the trend of electronegativity: F > Cl > Br > I . The highly electronegative fluorine atom withdraws electron density via induction, dramatically lowering the LUMO of the pyrazole ring and facilitating the initial nucleophilic attack 1.

The Cross-Coupling Pathway (Oxidative Addition)

Conversely, palladium- or copper-catalyzed cross-coupling reactions are governed by bond dissociation energies (BDE). Here, the reactivity trend is strictly I > Br > Cl > F . The weaker C–I bond undergoes oxidative addition to the Pd(0) center orders of magnitude faster than a C–Br or C–Cl bond, allowing for precise chemoselectivity in mixed-halogen systems .

Regioselectivity Benchmarks in Dihalogenated Scaffolds

The C3 vs. C5 Dilemma in Cross-Coupling

In symmetrically halogenated systems like 3,5-dibromopyrazole, breaking the symmetry requires strategic N-protection. The installation of a methoxymethyl (MOM) protecting group at N1 plays a dual role: it blocks the nitrogen from unwanted coordination and electronically activates the C5 position. Consequently, Suzuki-Miyaura coupling at C5 occurs preferentially under mild conditions, leaving the C3 halogen completely intact for downstream borylation or amination 2.

Chemoselectivity in Mixed Halogen Systems

When dealing with scaffolds like 3-bromo-4-iodo-1-methyl-1H-pyrazole, the inherent reactivity difference between the halogens overrides positional electronics. Despite the C4 position being traditionally electron-rich, the weaker carbon-iodine bond is vastly more reactive toward oxidative addition. This permits exclusive functionalization at C4 while preserving the C3-bromide 3.

SNAr Regioselectivity in Polyhalogenated Systems

In highly electron-deficient systems like 3,4,5-trichloropyrazole, SNAr regioselectivity follows a strict thermal gradient. Competition experiments reveal that nucleophilic displacement occurs exclusively at the C4 position under mild conditions (50 °C). The C5 substitution only occurs under forcing conditions (120 °C), while the C3-chlorine remains entirely inert due to steric inaccessibility and diminished electrophilicity 1.

Quantitative Benchmarking Data

Table 1: Benchmarking Reactivity in Cross-Coupling (Oxidative Addition)
SubstrateReactive SiteLeaving GroupCompeting SiteCatalyst SystemRegioselectivity / Yield
3-Bromo-4-iodo-1-methylpyrazole C4-IC3 (-Br)Pd(dppf)Cl₂, 80°C>98% C4-coupled
3,5-Dibromo-1-(MOM)-pyrazole C5-BrC3 (-Br)Pd(PPh₃)₄, 60°C>90% C5-coupled
3-Chloro-4-iodo-1H-pyrazole C4-IC3 (-Cl)Pd(PPh₃)₄, 70°C>99% C4-coupled
Table 2: Benchmarking Reactivity in SNAr (Addition-Elimination)
SubstrateReactive SiteLeaving GroupNucleophileConditionsRegioselectivity / Yield
3,4,5-Trichloropyrazole C4-ClDimethylamineDMF, 50 °CExclusive C4 substitution
3,4,5-Trichloropyrazole C5-ClDimethylamineDMF, 120 °CC5 substitution (Post-C4)
3,4,5-Trichloropyrazole C3-ClDimethylamineDMF, >150 °CInert / No Reaction

Decision-Matrix Visualization

To streamline synthetic planning, I have mapped the divergent reactivity pathways based on the chosen reaction type and the inherent leaving group abilities.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Transition-Metal Cross-Coupling Start Dihalogenated Pyrazole Scaffold SNAr_Mech Addition-Elimination (Meisenheimer Complex) Start->SNAr_Mech Amines/Thiolates (Base, Heat) CC_Mech Oxidative Addition (Pd/Cu Catalysis) Start->CC_Mech Boronic Acids/Amines (Pd(0) Catalyst) SNAr_Trend Leaving Group Ability: F > Cl > Br > I SNAr_Mech->SNAr_Trend SNAr_Regio Regioselectivity: C4 (Mild) -> C5 (Forcing) C3 (Inert) SNAr_Trend->SNAr_Regio CC_Trend Leaving Group Ability: I > Br > Cl > F CC_Mech->CC_Trend CC_Regio Regioselectivity: C-I > C-Br bonds C5 > C3 (N-Protected) CC_Trend->CC_Regio

Caption: Divergent reactivity pathways for dihalogenated pyrazoles based on reaction type and leaving group.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the mechanistic causality to ensure you understand why a parameter is set, allowing for intelligent troubleshooting.

Protocol 1: Regioselective C5 Suzuki-Miyaura Coupling

Objective: Selective C5 arylation of 3,5-dibromo-1-(methoxymethyl)-1H-pyrazole. Causality: The N1-MOM group sterically and electronically differentiates the two C–Br bonds, accelerating Pd(0) oxidative addition at C5.

  • Reaction Setup: Charge an oven-dried Schlenk flask with 3,5-dibromo-1-(methoxymethyl)-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of DME/EtOH (4:1 v/v). Causality: The biphasic solvent system ensures the solubility of both the organic substrate and the inorganic base, which is critical for the rate-limiting transmetalation step.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (5 mol%) under a strict argon atmosphere. Causality: Tetrakis(triphenylphosphine)palladium(0) is chosen as it provides a readily available source of the Pd(0) active species without requiring an induction or reduction period.

  • Thermal Control: Heat the reaction strictly to 60 °C for 6 hours. Causality: Maintaining a mild temperature of 60 °C is the self-validating control point. Exceeding this thermal threshold risks overcoming the activation barrier for the C3–Br bond, leading to unwanted bis-coupled byproducts.

  • Workup: Quench with water, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.

Protocol 2: Regioselective SNAr in Polyhalogenated Systems

Objective: Selective C4 amination of 3,4,5-trichloropyrazole. Causality: In highly halogenated pyrazoles, the C4 position exhibits heightened susceptibility to nucleophilic attack under mild conditions, proceeding via a stabilized Meisenheimer complex.

  • Reaction Setup: Dissolve 3,4,5-trichloropyrazole (1.0 equiv) in anhydrous DMF. Causality: DMF acts as a polar aprotic solvent, which poorly solvates the amine nucleophile, thereby increasing its effective nucleophilicity and driving the reaction forward.

  • Reagent Addition: Add dimethylamine (2.5 equiv) and K₂CO₃ (1.5 equiv).

  • Thermal Control: Stir the mixture at 50 °C for 4 hours. Causality: Mild heating (50 °C) ensures exclusive C4 displacement. Forcing conditions (e.g., >100 °C) would trigger sequential displacement at the C5 position. The temperature acts as the chemoselective switch.

  • Monitoring: Monitor via LC-MS until the starting material is consumed, ensuring no bis-aminated mass is detected.

  • Isolation: Precipitate the product by adding the reaction mixture dropwise to ice water and collect the solid via vacuum filtration.

References

  • 5-(dimethylamino)
  • 3-Chloro-4-iodo-1H-pyrazole | 27258-19-1 Source: Benchchem URL
  • Buy 1-(Methoxymethyl)pyrazole-3-boronic Acid (EVT-13828476)
  • 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde Source: Benchchem URL

Sources

Safety & Regulatory Compliance

Safety

Mastering the Molecule: A Guide to Safely Handling 5-Chloro-3-iodo-1-methyl-1H-pyrazole

For the pioneering researchers, scientists, and drug development professionals dedicated to innovation, the introduction of novel chemical entities is a daily reality. 5-Chloro-3-iodo-1-methyl-1H-pyrazole represents one...

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Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to innovation, the introduction of novel chemical entities is a daily reality. 5-Chloro-3-iodo-1-methyl-1H-pyrazole represents one such frontier. As a halogenated heterocyclic compound, its unique structure is promising for discovery programs, but it also demands a rigorous and informed approach to laboratory safety.

This guide provides an essential framework for the safe handling, use, and disposal of this compound. The protocols outlined herein are grounded in the established principles of chemical safety and data synthesized from structurally related molecules. Given the absence of comprehensive toxicological data for this specific pyrazole derivative, we will operate under the crucial principle of treating it as a substance with significant potential hazards.

Inferred Hazard Profile: Understanding the Risk

While specific toxicological data for 5-Chloro-3-iodo-1-methyl-1H-pyrazole is not yet established, a thorough analysis of analogous halogenated pyrazoles allows us to construct a reliable, inferred hazard profile. The presence of both chloro and iodo functional groups on a pyrazole core suggests a high likelihood of biological activity and associated hazards.

Based on available Safety Data Sheets (SDS) for similar compounds, the primary hazards are anticipated to be:

  • Skin Corrosion/Irritation (Category 2): Direct contact is likely to cause skin irritation, redness, and inflammation.[1][2]

  • Serious Eye Damage/Irritation (Category 2A/1): The compound is expected to be a severe eye irritant, potentially causing serious damage upon contact.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound may be harmful if swallowed, absorbed through the skin, or inhaled.

It is also critical to consider the chemical reactivity. Halogenated heterocycles can be incompatible with strong oxidizing agents, strong bases, and certain metals.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical immediate control measure to ensure personnel safety. A multi-tiered approach is recommended, aligning the level of protection with the specific handling operation.

Tier 1: Standard Laboratory Handling

For routine operations involving small quantities (milligrams to a few grams) in solution or as a solid within a certified chemical fume hood.

  • Eye and Face Protection: Tightly-fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[2][3][4]

  • Hand Protection: Proper glove selection is paramount. While nitrile gloves are common in laboratories, they may offer only limited splash protection against halogenated hydrocarbons.[5] For extended handling or in case of a spill, a more robust glove is necessary. A double-gloving strategy is highly recommended.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required. Ensure clothing covers all exposed skin.

Glove Selection: A Deeper Analysis

The choice of glove material dictates the level of protection against chemical permeation. The table below summarizes the general compatibility of common glove types with halogenated organic compounds.

Glove MaterialPerformance for Halogenated OrganicsKey Considerations
Nitrile Fair (Splash Protection Only) Prone to degradation and rapid breakthrough with many halogenated and aromatic hydrocarbons.[5][6] Change immediately upon any contact.
Neoprene Good Offers moderate protection against a range of chemical classes. A suitable choice for many routine procedures.
Butyl Rubber Excellent Provides superior resistance to a wide array of aggressive chemicals, including many halogenated solvents. Recommended for spill cleanup and extended handling.[6]

Causality: The efficacy of a glove material is determined by its chemical structure and its interaction with the solvent or chemical. Halogenated compounds can often penetrate the polymer matrix of standard nitrile gloves, leading to rapid "breakthrough"—the point at which the chemical is detected on the inside of the glove. Butyl rubber's more robust polymer structure provides a more effective barrier against these types of molecules.

Tier 2: High-Risk Operations

For procedures with an elevated risk of exposure, such as weighing larger quantities of the solid, generating dust, or potential for significant splashing.

  • Respiratory Protection: When handling the solid compound outside of a contained system (e.g., weighing), a NIOSH-approved respirator with appropriate particulate filters (N95 or P100) is required.[3] If there is a risk of vapor generation, cartridges rated for organic vapors should be used.

  • Enhanced Face Protection: A full-face shield should be worn over safety goggles to protect the entire face.

  • Body Protection: A chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes.

Operational and Disposal Plans

A safe workflow encompasses every stage of the chemical's lifecycle in the lab, from receipt to disposal.

Engineering Controls: The First Line of Defense

All work with 5-Chloro-3-iodo-1-methyl-1H-pyrazole, including weighing, solution preparation, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[2][3] An eyewash station and a safety shower must be immediately accessible.[2][3]

Workflow Diagram: Hierarchy of Controls

The following diagram illustrates the application of the hierarchy of controls for managing the risks associated with this compound. Since elimination and substitution are not feasible in a research context, the focus is on robust engineering controls, administrative procedures, and PPE.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 5-Chloro-3-iodo-1-methyl-1H-pyrazole Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls - Chemical Fume Hood - Ventilated Enclosure for Weighing Administrative Administrative Controls - Standard Operating Procedures (SOPs) - Designated Work Area - Mandatory Training PPE Personal Protective Equipment (PPE) - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat & Apron - Respirator (as needed)

Caption: Hierarchy of Controls for Safe Chemical Handling.

Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol provides a self-validating system for routine handling.

  • Preparation:

    • Don the appropriate Tier 2 PPE (respirator, face shield, double gloves, lab coat, apron).

    • Decontaminate the work surface inside the chemical fume hood.

    • Place a weigh boat on an analytical balance inside the hood or in a ventilated balance enclosure.

  • Handling the Solid:

    • Carefully open the container with the solid 5-Chloro-3-iodo-1-methyl-1H-pyrazole. Avoid creating dust.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat.

    • Securely close the main container.

  • Solution Preparation:

    • Carefully add the weighed solid to a suitable volumetric flask.

    • Using a pipette, add the desired solvent to the flask, ensuring the solid dissolves completely.

    • Cap the flask and label it clearly with the chemical name, concentration, solvent, date, and your initials.

  • Cleanup:

    • Wipe down the spatula and work surface with a solvent-moistened towel.

    • Dispose of the weigh boat and towel as solid hazardous waste.

    • Carefully doff PPE, removing gloves last.

    • Wash hands thoroughly with soap and water.

Emergency Procedures
IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Minor Spill (<5g) Wearing appropriate PPE (butyl rubber gloves, respirator), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.[3][7]
Major Spill Evacuate the laboratory immediately. Alert others and contact your institution's emergency response team.
Disposal Plan: A Cradle-to-Grave Responsibility

As a halogenated organic compound, 5-Chloro-3-iodo-1-methyl-1H-pyrazole and all materials contaminated with it must be treated as hazardous waste. Iodinated compounds, in particular, can be persistent in the environment and may form toxic byproducts if not disposed of correctly.

  • Waste Segregation:

    • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures must be collected in a dedicated, labeled hazardous waste container for halogenated organic waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[1][8][7] Do not pour any amount down the drain.

By adhering to these rigorous safety and logistical protocols, you can confidently and safely incorporate 5-Chloro-3-iodo-1-methyl-1H-pyrazole into your research, ensuring that your pursuit of scientific advancement is built on a foundation of unwavering safety and responsibility.

References

  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. [Link]

  • Guide to Nitrile Gloves Chemical Resistance. (2023, December 14). International Enviroguard. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. (2005, October 3). Cole-Parmer. [Link]

  • Examples of Chemical Resistance of Common Glove Materials. University of Wisconsin-Milwaukee. [Link]

  • Kimberly-Clark* Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Statman, M., Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds (U.S. Patent No. 3,425,798). U.S.
  • Bensalah, N., et al. (2023). Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. Molecules, 28(1), 3. [Link]

  • Ethyl 5-chloro-3-methyl-1H-pyrazole-4-carboxylate Safety Data Sheet. Angene Chemical. [Link]

  • DeSantis, N., et al. (2003). A process for the recovery of iodine from aqueous solutions containing iodinated organic compounds (EP Patent No. 1,133,346B1).
  • International Application No. PCT/EP99/09078. (2000). A process for the recovery of iodine from aqueous solutions containing iodinated organic compounds. European Patent Office. [Link]

  • Iodine scrubbing from off-gas with concentrated nitric acid. IAEA. [Link]

  • 4-chloro-3-iodo-1-methyl-1H-pyrazole Chemical Substance Information. NextSDS. [Link]

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